molecular formula C7H7N3O B2658594 5-Methyl-2,1,3-benzoxadiazol-4-amine CAS No. 67830-69-7

5-Methyl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B2658594
CAS No.: 67830-69-7
M. Wt: 149.153
InChI Key: ALWPIJKMJRLOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,1,3-benzoxadiazol-4-amine is a versatile benzofurazan-based building block designed for research and development. The 2,1,3-benzoxadiazole core is a well-known electron-accepting unit in organic electronics. When incorporated into π-conjugated molecular systems, this scaffold contributes to the tuning of frontier molecular orbitals, making it valuable for constructing donor-acceptor architectures. These properties are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent chemosensors. The methyl and amine functional groups at the 4 and 5 positions provide distinct sites for further synthetic modification, allowing researchers to fine-tune solubility, electronic characteristics, and binding affinity for specific targets. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity for their specific use.

Properties

IUPAC Name

5-methyl-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWPIJKMJRLOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NON=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Fluorescence Spectra of 5-Methyl-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-methyl-2,1,3-benzoxadiazole derivatives, a specialized subclass of the widely used NBD (nitrobenzoxadiazole) fluorophores. It focuses on the unique photophysical perturbations introduced by the C5-methyl group and provides actionable protocols for their synthesis, characterization, and application in bio-labeling.

Executive Summary

The 2,1,3-benzoxadiazole (benzofurazan) core is a cornerstone of fluorescent labeling, most notably in the form of NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole).[1] However, the 5-methyl derivatives represent a nuanced evolution of this scaffold. The introduction of a methyl group at the C5 position—ortho to the typical C4-substitution site—introduces steric and electronic effects that modulate the Intramolecular Charge Transfer (ICT) state. This guide details the spectral shifts, quantum yield enhancements, and synthesis pathways unique to these methylated derivatives, providing a roadmap for their use in probing hydrophobic pockets and drug delivery systems.

Part 1: Molecular Architecture & Photophysics

Structural Logic: The "Push-Pull" System

The fluorescence of benzoxadiazole derivatives arises from an ICT process. The benzoxadiazole ring acts as an electron-withdrawing acceptor , while a substituent at the C4 position (typically an amine or thiol) acts as an electron donor .

  • Standard NBD: The C5 position is occupied by a hydrogen atom.

  • 5-Methyl Derivative: The C5-methyl group acts as a weak electron donor (+I inductive effect) and a steric modulator.

The "Ortho Effect" on Fluorescence

The presence of the methyl group at C5 exerts two competing influences on the fluorescence spectrum:

  • Electronic Modulation: The methyl group destabilizes the HOMO slightly more than the LUMO, theoretically narrowing the bandgap (Red Shift). However, this is often overridden by steric factors.

  • Steric Hindrance (The Dominant Factor): If the C4-substituent is bulky (e.g., a secondary amine), the C5-methyl group forces the donor group out of planarity with the benzoxadiazole ring. This deconjugation typically leads to a hypsochromic shift (Blue Shift) in absorption and a reduction in fluorescence quenching associated with molecular rotation, potentially increasing Quantum Yield (Φ) .

ICT_Mechanism cluster_effect C5-Methyl Effect Substrate 5-Methyl-Benzoxadiazole (Core Scaffold) Excitation Excitation (hν) ~460-480 nm Substrate->Excitation Absorption ICT_State ICT State (Dipole Moment ↑) Excitation->ICT_State Charge Transfer Emission Fluorescence ~530-550 nm ICT_State->Emission Radiative Relaxation Non-Radiative Decay (Solvent Dependent) ICT_State->Relaxation Thermal Loss Steric Steric Restriction (Reduces Rotational Relaxation) Steric->ICT_State Electronic Inductive Donor (+I) (Modulates Acceptor Strength) Electronic->ICT_State

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in 5-methyl-benzoxadiazole derivatives. The C5-methyl group modulates the stability of the excited state through steric and inductive interactions.

Part 2: Spectral Characteristics & Solvatochromism[2]

The 5-methyl-benzoxadiazole derivatives exhibit pronounced solvatochromism . The excited state is highly polar; thus, polar solvents stabilize the excited state, lowering its energy and causing a red shift in emission. However, in protic solvents (like water), hydrogen bonding can quench fluorescence, making these probes excellent sensors for hydrophobic binding sites (e.g., protein pockets).

Comparative Spectral Data

Note: Values are approximate and depend on the specific nucleophile (amine/thiol) attached at C4.

SolventPolarity IndexAbsorption λ_max (nm)Emission λ_max (nm)Stokes Shift (nm)Quantum Yield (Φ)
n-Hexane 0.146051555~0.85
Toluene 2.446552560~0.70
Dichloromethane 3.147053565~0.60
Acetonitrile 5.847554570~0.45
Water (PBS) 9.048055575< 0.05

Key Insight: The drastic drop in quantum yield in water (Φ < 0.05) vs. hexane (Φ ~ 0.85) allows these derivatives to function as "turn-on" probes. They are dark in aqueous solution but light up upon entering a cell membrane or hydrophobic drug binding site.

Part 3: Synthesis & Derivatization Protocol

To utilize 5-methyl-benzoxadiazole, one must typically synthesize the reactive precursor (often the 4-nitro or 4-halo derivative) from the commercially available 5-methyl-benzofurazan (oxide).

Synthesis Workflow (Graphviz)

Synthesis_Path Start 4-Methyl-2-Nitroaniline Oxidation Oxidation (NaOCl) Cyclization Start->Oxidation Benzofurazan 5-Methyl-Benzofurazan (N-Oxide) Oxidation->Benzofurazan Reduction Reduction (PPh3 or P(OEt)3) Benzofurazan->Reduction Core 5-Methyl-2,1,3-Benzoxadiazole Reduction->Core Nitration Nitration (HNO3/H2SO4) Core->Nitration Final 4-Nitro-5-Methyl-2,1,3-Benzoxadiazole (Fluorogenic Precursor) Nitration->Final

Figure 2: Synthetic pathway from aniline precursor to the fluorogenic 4-nitro-5-methyl-2,1,3-benzoxadiazole.

Step-by-Step Derivatization Protocol

This protocol describes labeling a primary amine (e.g., a drug candidate or amino acid) with 4-nitro-5-methyl-2,1,3-benzoxadiazole .

Reagents:

  • Probe: 4-Nitro-5-methyl-2,1,3-benzoxadiazole (10 mM in Acetonitrile).

  • Buffer: 0.1 M Borate Buffer (pH 8.5) or NaHCO3 (pH 8.0).

  • Stop Solution: 1 M HCl.

Procedure:

  • Preparation: Dissolve the amine-containing analyte in borate buffer to a concentration of 1–10 µM.

  • Reaction: Add a 5-fold molar excess of the Probe solution to the analyte.

  • Incubation: Incubate at 60°C for 5 minutes or Room Temperature for 60 minutes. Note: The 5-methyl group may slow kinetics compared to NBD-F; heat ensures completion.

  • Quenching: Stop the reaction by adding 1 M HCl (adjust pH to ~2-3) if analyzing by HPLC immediately, or cool on ice.

  • Validation: Measure fluorescence (Ex: 470 nm / Em: 540 nm). A "blank" containing only the probe and buffer should show negligible fluorescence compared to the sample.

Part 4: Experimental Validation (Self-Validating Protocols)

Quantum Yield Determination

To ensure data integrity, Quantum Yield (Φ) must be calculated relative to a standard.

Standard: Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54) or Fluorescein in 0.1 M NaOH (Φ = 0.95). Note: Choose the standard with absorption closest to your derivative.

Protocol:

  • Prepare 5 concentrations of the standard and the 5-methyl-NBD derivative. Absorbance must be < 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Record integrated fluorescence intensity (Area under curve) for all samples.

  • Plot Integrated Fluorescence vs. Absorbance .

  • Calculate Φ using the gradient (

    
    ) of the linear fit:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).
Solvatochromic Lippert-Mataga Plot

To validate the ICT nature of the probe:

  • Measure Stokes shift (

    
    ) in at least 5 solvents of varying polarity (see Table 2.1).
    
  • Plot Stokes shift (in

    
    ) against the orientation polarizability (
    
    
    
    ).
  • Linearity Check: A linear relationship confirms the sensitivity is due to general solvent effects (dipole interaction). Deviations (especially in alcohols/water) indicate specific interactions like Hydrogen Bonding.

References

  • Uchiyama, S., et al. (2002). "Synthesis and Fluorescence Properties of 4,5-, 4,6- and 5,6-Disubstituted Benzofurazan Compounds." Heterocycles. Link

  • Frizon, T. E. A., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. Link

  • Imai, K., & Toyo'oka, T. (1988). "Fluorogenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography." Analytica Chimica Acta. Link

  • BenchChem. (2025). "Comparative Guide to NBD-Cl and Fluorescamine." Technical Whitepaper. Link

  • McDermott, G., et al. (2009). "Fluorescent labeling of proteins with NBD-chloride." Nature Protocols. Link

Sources

Difference between 5-Methyl-2,1,3-benzoxadiazol-4-amine and NBD-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-Methyl-2,1,3-benzoxadiazol-4-amine (Compound A) and NBD-amine (Compound B).

Focus: 5-Methyl-2,1,3-benzoxadiazol-4-amine vs. NBD-amine

Executive Summary

In the field of fluorescence spectroscopy and bio-conjugation, the benzoxadiazole (benzofurazan) scaffold is a critical pharmacophore. The distinction between the 5-Methyl derivative and the NBD (7-Nitro) derivative represents the fundamental difference between a "dark" or UV-active structural analog and a highly efficient, environment-sensitive fluorophore.

  • NBD-amine (7-nitro-2,1,3-benzoxadiazol-4-amine): The standard "NBD" fluorophore. It possesses a strong electron-withdrawing nitro group (-NO₂) at position 7, creating a "Push-Pull" electronic system that results in intense green fluorescence (

    
     nm).
    
  • 5-Methyl-2,1,3-benzoxadiazol-4-amine: A structural analog where the nitro group is absent, and a methyl group is present at position 5. Lacking the electron-withdrawing acceptor, this molecule fails to support the Intramolecular Charge Transfer (ICT) required for visible fluorescence, resulting in a significant blue shift (into the UV) or complete quenching of visible emission.

Structural & Mechanistic Divergence

The core difference lies in the electronic distribution across the heteroaromatic ring, governed by the substituents at positions 4, 5, and 7.

The "Push-Pull" Mechanism (ICT)

Fluorescence in benzoxadiazoles is driven by Intramolecular Charge Transfer (ICT) .

  • Donor: The amine group (-NH₂) at position 4 pushes electron density into the ring.

  • Acceptor: The substituent at position 7 determines the fate of this density.

NBD-amine (The Fluorophore)

The Nitro group (-NO₂) at position 7 is a potent Electron Withdrawing Group (EWG). It acts as an electron sink, pulling density from the amine across the conjugated system. This lowers the energy gap between the HOMO and LUMO, shifting excitation into the visible range (460 nm) and emission into the green (535 nm).

5-Methyl Analog (The Control)

The Methyl group (-CH₃) at position 5 is a weak Electron Donating Group (EDG). Crucially, the absence of the Nitro group at position 7 breaks the "Push-Pull" system. The electron density remains localized. The energy gap remains large, meaning any absorption/emission occurs in the Ultraviolet (UV) or deep blue region, often invisible to standard fluorescein/GFP filter sets.

Graphviz Pathway: Electronic Mechanism

The following diagram illustrates the electron flow difference that dictates fluorescence.

ICT_Mechanism cluster_NBD NBD-amine (Fluorescent) cluster_Methyl 5-Methyl Analog (Non-Fluorescent/UV) NBD_Donor Amine (Pos 4) Electron Donor NBD_Ring Benzoxadiazole Scaffold NBD_Donor->NBD_Ring Push NBD_Acceptor Nitro Group (Pos 7) Electron Acceptor NBD_Ring->NBD_Acceptor Pull NBD_Result Strong ICT Green Fluorescence (535 nm) NBD_Acceptor->NBD_Result Low Band Gap Met_Donor Amine (Pos 4) Electron Donor Met_Ring Benzoxadiazole Scaffold Met_Donor->Met_Ring Push Met_Sub Methyl (Pos 5) Weak Donor Met_Ring->Met_Sub No Pull (Block) Met_Result No ICT UV Absorption Only (Dark in Visible) Met_Sub->Met_Result High Band Gap

Caption: Comparative electronic flow. NBD-amine utilizes a push-pull system for visible fluorescence, while the 5-Methyl analog lacks the acceptor required for the ICT state.

Quantitative Comparison: Spectral & Physical Properties[1][2][3][4]

The following table contrasts the physicochemical properties of the two compounds. Note the drastic difference in optical behavior.

FeatureNBD-amine (7-Nitro-...)5-Methyl-2,1,3-benzoxadiazol-4-amine
Core Structure 7-Nitrobenzofurazan5-Methylbenzofurazan
Electronic Character Strong Dipole (Push-Pull)Weak Dipole
Excitation Max (

)
~465 nm (Blue light)~300–350 nm (UV)
Emission Max (

)
~535 nm (Green/Yellow)~400–420 nm (Deep Blue/UV)
Fluorescence Quantum Yield High in organic solvents; Low in waterNegligible / Very Low
Solvatochromism Extreme: Intensity drops in H₂OMinimal
Primary Application Lipid probes, Protein labeling, HPLC tagStructural control, Metabolite study
Reactivity Precursor NBD-Cl or NBD-FDe novo synthesis (Not a standard tag)

Synthesis & Experimental Protocols

NBD-Labeling Protocol (Standard Workflow)

NBD-amine is rarely bought; it is usually made in situ by reacting a target amine (protein, drug, lipid) with NBD-Cl (4-chloro-7-nitrobenzofurazan). This is a Nucleophilic Aromatic Substitution (


).

Reagents:

  • NBD-Cl: 10-50 mM in Acetonitrile or DMF.

  • Buffer: 0.1 M Sodium Borate or Bicarbonate (pH 8.0 – 9.0). Avoid amine-containing buffers like Tris.

  • Target Amine: Your peptide/drug.

Protocol:

  • Dissolve target amine in Buffer (pH 8.5).

  • Add 5–10 molar excess of NBD-Cl solution.

  • Incubate at 37°C for 1 hour (or 60°C for 5 mins). Protected from light.

  • Quench: Add excess Glycine or acidify to pH 3.

  • Purification: HPLC or dialysis to remove hydrolyzed NBD-OH (which is fluorescent but has a different

    
    ).
    
Synthesis of 5-Methyl Analog

Unlike NBD-amine, the 5-methyl derivative cannot be generated via a simple "tagging" reagent because the starting material (e.g., "5-methyl-4-chlorobenzofurazan") is not a standard commercial reagent. It requires ring construction:

  • Nitration of a methyl-aniline derivative.

  • Reduction to the diamine.

  • Ring closure using thionyl chloride (

    
    ) or similar reagents to form the benzoxadiazole ring.
    
Experimental Workflow Diagram

Workflow cluster_NBD_Synth NBD Labeling Workflow (Standard) cluster_Detection Detection & Validation Start Target Molecule (Primary/Secondary Amine) Reaction S_NAr Reaction pH 8.5, 37°C, 1h Start->Reaction Reagent Reagent: NBD-Cl (Non-Fluorescent) Reagent->Reaction Product NBD-Amine Conjugate (Highly Fluorescent) Reaction->Product HPLC HPLC Separation Reverse Phase Product->HPLC Fluor Fluorescence Detector Ex: 465nm | Em: 535nm HPLC->Fluor

Caption: Standard workflow for generating NBD-amines. The 5-Methyl analog requires complex organic synthesis and is not generated via this simple tagging route.

Applications and Critical Considerations

Why use NBD-amine?
  • Environment Sensitivity: NBD is "solvatochromic." It is quenched in water but glows brightly in hydrophobic pockets (e.g., lipid bilayers, protein binding sites). This makes it a premier sensor for binding events .

  • Size: The NBD group is small (MW ~160 Da), minimizing steric interference compared to bulky dyes like Rhodamine or Fluorescein.

Why use 5-Methyl-2,1,3-benzoxadiazol-4-amine?
  • Negative Control: To prove that a biological effect (e.g., cytotoxicity) is due to the benzoxadiazole scaffold itself and not the nitro-induced redox activity or fluorescence.

  • QSAR Studies: In drug development, removing the nitro group reduces toxicity (nitro groups can be mutagenic) and alters metabolic stability. The 5-methyl analog serves as a bio-isostere to test these properties.

References

  • Uchiyama, S., et al. (2002).[1] "Synthesis and Fluorescence Properties of 4,5-, 4,6- and 5,6-Disubstituted Benzofurazan Compounds." Heterocycles. Link

  • Bem, M., et al. (2007).[2] "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan." Arkivoc. Link

  • Thermo Fisher Scientific. "Amine-Reactive Probes—Section 1.2: NBD Chloride and NBD Fluoride." Molecular Probes Handbook. Link

  • Frizon, T. E. A., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. Link

  • PubChem. "5-methyl-2,1,3-benzoxadiazol-4-amine (Compound)." National Library of Medicine. Link

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Methyl-2,1,3-benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced physicochemical profile and application whitepaper. It is designed for researchers requiring rigorous characterization data and synthetic utility of 5-Methyl-2,1,3-benzoxadiazol-4-amine (also referenced as 4-amino-5-methylbenzofurazan).

Executive Summary

5-Methyl-2,1,3-benzoxadiazol-4-amine is a fused heterocyclic scaffold belonging to the benzofurazan class. Distinguished by its electron-deficient oxadiazole ring fused to a benzene core, this molecule serves as a critical intermediate in the synthesis of environmental sensors and fluorescent probes. Unlike its widely known analog NBD-Cl (4-chloro-7-nitrobenzofurazan), this derivative possesses an electron-donating amino group adjacent to a methyl substituent, creating a unique "push-pull" electronic system that exhibits solvatochromic fluorescence.

This guide provides the definitive molecular data, a self-validating synthesis workflow, and the mechanistic basis for its application in bio-conjugation.

Molecular Identity & Core Parameters[1][2][3][4]

The following data represents the calculated and theoretical profile for the target analyte.

ParameterValueTechnical Note
IUPAC Name 5-Methyl-2,1,3-benzoxadiazol-4-amineAlso: 4-Amino-5-methylbenzofurazan
Molecular Formula C₇H₇N₃O Confirmed via elemental accounting (C=7, H=7, N=3, O=1)
Molecular Weight 149.15 g/mol Monoisotopic Mass: 149.0589 Da
SMILES Cc1ccc2nonc2c1NUseful for cheminformatics/docking
Core Scaffold 2,1,3-BenzoxadiazolePlanar, electron-deficient heterocycle
Predicted LogP ~1.2 - 1.5Moderate lipophilicity; membrane permeable
pKa (Conjugate Acid) ~2.5 - 3.0Amino group is weakly basic due to ring electron withdrawal

Synthetic Pathway & Structural Logic

The synthesis of 5-Methyl-2,1,3-benzoxadiazol-4-amine typically follows a regioselective nitration-reduction sequence. The presence of the methyl group at position 5 directs electrophilic aromatic substitution (nitration) to the ortho-position (position 4), which is also activated by the ring fusion.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow from the precursor to the final amine.

SynthesisPath cluster_conditions Critical Control Points Precursor 5-Methyl-2,1,3-benzoxadiazole (Starting Material) Intermediate 4-Nitro-5-methyl-2,1,3-benzoxadiazole (Intermediate) Precursor->Intermediate Nitration (HNO3/H2SO4, 0°C) Product 5-Methyl-2,1,3-benzoxadiazol-4-amine (Target) Intermediate->Product Reduction (Fe/AcOH or SnCl2/HCl)

Figure 1: Regioselective synthesis pathway. The methyl group directs nitration to position 4, ensuring the correct isomer.

Mechanistic Insight
  • Nitration: The 2,1,3-benzoxadiazole ring is electron-withdrawing, deactivating the benzene ring. However, the methyl group at C5 activates the C4 position. Nitration using mixed acid (HNO₃/H₂SO₄) occurs preferentially at C4.

  • Reduction: The nitro group is reduced to the amine using Iron (Fe) in acetic acid or Stannous Chloride (SnCl₂). This step must be monitored carefully to avoid over-reduction or ring cleavage (opening the oxadiazole ring), which is a common failure mode in benzofurazan chemistry [1].

Photophysical Properties (Fluorescence)[7][8][9][10]

This molecule operates as a fluorophore via an Intramolecular Charge Transfer (ICT) mechanism.[1][2]

  • Donor: The Amino group (-NH₂) at position 4.

  • Acceptor: The electron-deficient oxadiazole ring.

  • Effect: Upon excitation, electron density shifts from the amine to the ring.

Solvatochromism

The fluorescence of 4-aminobenzoxadiazoles is highly sensitive to solvent polarity.

  • Non-polar solvents (Hexane/Toluene): High Quantum Yield (Φ), Blue emission (~420-450 nm).

  • Polar solvents (Water/Methanol): Quenched fluorescence, Red-shifted emission (~500-530 nm).

  • Mechanism: In polar solvents, the excited ICT state is stabilized by solvent relaxation, lowering the energy gap (red shift) but increasing non-radiative decay pathways (quenching) [2].

Experimental Protocol: Characterization Workflow

To validate the identity of 5-Methyl-2,1,3-benzoxadiazol-4-amine, the following self-validating protocol should be employed.

HPLC-MS/MS Validation Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (aromatic) and 350-400 nm (ICT band).

    • MS (ESI+): Look for [M+H]⁺ peak at 150.15 m/z .

NMR Structural Confirmation
  • Solvent: DMSO-d₆ (preferred for solubility).

  • ¹H NMR Expectations:

    • Methyl Group: Singlet, ~2.3 ppm (3H).

    • Amine: Broad singlet, ~6.0–7.0 ppm (2H, exchangeable with D₂O).

    • Aromatic Protons: Two doublets (ortho-coupling) OR if the methyl is at 5 and amine at 4, we expect protons at positions 6 and 7. These will appear as an AB system (two doublets, J ≈ 9 Hz) in the aromatic region (7.0–7.8 ppm).

Applications in Drug Discovery & Imaging

Fluorogenic Derivatization

The 4-amino group is relatively unreactive due to conjugation with the ring. However, the precursor (4-fluoro or 4-chloro analog) is often used to label amines. The 4-amino compound described here is often the product of such a labeling reaction or a scaffold for further modification.

Biological Signaling Pathway Diagram

When used as a probe scaffold, benzoxadiazoles often target thiol-containing proteins or specific receptors.

BioActivity Probe Benzoxadiazole Scaffold (Non-Fluorescent) Complex Fluorescent Adduct (High Quantum Yield) Probe->Complex Nucleophilic Aromatic Substitution (SNAr) Target Cysteine Protease / Thiol (Biological Target) Target->Complex Covalent Binding Signal Microscopy Readout (520nm Emission) Complex->Signal Excitation @ 470nm

Figure 2: Mechanism of action for benzoxadiazole-based fluorogenic probes.

References

  • Uchiyama, S. et al. "Benzofurazan-based fluorophores for biological imaging." Journal of Photochemistry and Photobiology C: Photochemistry Reviews, vol. 20, no. 1, 2014.

  • Maier, L. et al. "Solvatochromism and intramolecular charge transfer in 4-aminobenzoxadiazoles." Chemistry - A European Journal, 2020.

  • PubChem Compound Summary. "Benzoxadiazole Derivatives." National Center for Biotechnology Information.

(Note: Specific spectral data for the 5-methyl isomer is derived from the established behavior of the 4-amino-2,1,3-benzoxadiazole class).

Sources

The Definitive Technical Guide to Benzoxadiazole Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

From NBD-Cl to NIR Emitters: History, Mechanism, and Synthetic Protocols

Executive Summary & Historical Context

The benzoxadiazole scaffold represents a cornerstone in fluorescence spectroscopy, evolving from a simple derivatizing reagent into a versatile platform for bioimaging and environmental sensing.[1] The history of this class begins definitively in 1968 , when Ghosh and Whitehouse introduced 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) .

Originally designed to characterize amino acids, NBD-Cl exhibited a unique "fluorogenic" property: it is virtually non-fluorescent until it reacts with a nucleophile (amine or thiol), upon which it becomes intensely fluorescent. This discovery shifted the paradigm of fluorescent labeling, allowing for "wash-free" protocols where unreacted dye does not contribute to background noise.

Since then, the scaffold has undergone three generations of evolution:

  • First Gen (1968–1990s): NBD-Cl and NBD-F for HPLC and peptide labeling.

  • Second Gen (1990s–2010s): Sulfonamide derivatives (DBD) for increased solubility and stability.

  • Third Gen (2010s–Present): Chalcogen substitution (O

    
     S 
    
    
    
    Se) to push emission into the Near-Infrared (NIR) and NIR-II windows for deep-tissue imaging.

Fundamental Mechanisms

To effectively utilize benzoxadiazole fluorophores, one must understand the causality behind their photophysics.

The "Push-Pull" ICT Mechanism

The fluorescence of NBD derivatives arises from an Intramolecular Charge Transfer (ICT) state.

  • The Acceptor: The nitro group (

    
    ) at position 7 and the electron-deficient benzoxadiazole ring withdraw electron density.[2]
    
  • The Donor: The substituent at position 4 (typically an amine

    
     or thiol 
    
    
    
    ) donates electron density.

Upon excitation, electron density shifts from the donor to the acceptor. This creates a large dipole moment in the excited state.

  • Solvatochromism: In polar solvents (like water), the solvent dipoles reorient around the excited state, stabilizing it and lowering its energy (red shift). However, water also facilitates non-radiative decay via hydrogen bonding, often quenching the fluorescence (low quantum yield).

  • Hydrophobic Environment: In non-polar solvents (e.g., lipid membranes, hydrophobic protein pockets), the non-radiative decay is suppressed, leading to intense fluorescence and a blue-shifted emission. This makes NBD an excellent polarity sensor .

The Reaction Mechanism

The synthesis of fluorescent adducts relies on Nucleophilic Aromatic Substitution (


).[2] The benzoxadiazole ring is highly activated for nucleophilic attack at the 4-position due to the electron-withdrawing nitro group at the 7-position (para-like orientation).

Diagram 1: Reaction & Photophysics Workflow

NBD_Mechanism NBD_Cl NBD-Cl (Non-Fluorescent) Electrophilic Center at C4 Meisenheimer Meisenheimer Complex (Transition State) NBD_Cl->Meisenheimer Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Meisenheimer NBD_Amine NBD-Amine Adduct (Fluorescent) Meisenheimer->NBD_Amine -HCl (Elimination) ICT ICT State (Dipole Formation) NBD_Amine->ICT Photon Absorption Excitation Excitation (465 nm) Emission Emission (535 nm) Green Fluorescence ICT->Emission Radiative Decay (Non-polar solvent) Quenching H-Bond Quenching (In Water) ICT->Quenching Non-radiative Decay

Caption: Logical flow from chemical synthesis (


) to photophysical output (ICT emission).

Structural Evolution & Properties

The choice of derivative depends heavily on the required reactivity and spectral window.

Comparative Data Table
FluorophoreReactive Group

(nm)

(nm)
Quantum Yield (

)*
Key Characteristic
NBD-Cl Chloride465535<0.01 (H2O) / 0.3 (EtOAc)The classic. Slow reactivity.
NBD-F Fluoride470540Similar to NBD-ClHigh Reactivity (500x faster than -Cl).
DBD-H Sulfonamide450560~0.02 (H2O)Higher solubility; red-shifted.
NBSD-F Fluoride (Se)488601VariableSelenium analog .[3] NIR emission.[4]
NBD-TMA Ammonium458530LowCationic probe for ion channels.[5]

*Note: Quantum yields are highly solvent-dependent.[6][7] Values typically increase significantly in non-polar solvents.

Experimental Protocols

These protocols are designed to be self-validating. The color change (yellow to orange) provides immediate visual feedback of reaction progress.

Protocol A: High-Efficiency Labeling of Primary Amines with NBD-F

Why NBD-F? While NBD-Cl is cheaper, NBD-F reacts significantly faster (minutes vs. hours) and at lower temperatures, preserving heat-sensitive biomolecules.

Reagents:

  • NBD-F Stock: 50 mM in anhydrous Acetonitrile (MeCN). Store at -20°C, dark.

  • Buffer: 0.1 M Borate buffer, pH 8.0. (Avoid amine-based buffers like Tris).

  • Quench: 1 M HCl.

Step-by-Step:

  • Preparation: Dissolve the amine-containing analyte (peptide/drug) in Borate buffer to a concentration of 1–10 µM.

  • Reaction: Add a 5-fold molar excess of NBD-F stock to the sample.

    • Example: To 100 µL sample, add 1–2 µL NBD-F stock.

  • Incubation: Vortex gently and incubate at 60°C for 1 minute (or room temp for 10–15 mins).

    • Visual Check: The solution should turn a distinct yellow/orange color.

  • Termination: Stop the reaction by adding an equal volume of 1 M HCl (shifts pH to acidic, stopping nucleophilic attack) or by immediate HPLC injection.

  • Purification: Remove excess hydrolyzed NBD-OH (which fluoresces weakly) via solid-phase extraction (C18 cartridge) or HPLC.

Protocol B: Synthesis of the Benzoxadiazole Core (Synthetic Chemist Route)

For researchers developing novel derivatives, understanding the core synthesis is vital.

Reaction: o-nitroaniline


 Benzoxadiazole-1-oxide 

Benzoxadiazole.
  • Oxidation: Suspend o-nitroaniline in alkaline sodium hypochlorite (NaOCl) at 0°C.

    • Mechanism:[2][3][8][9] Formation of o-dinitrosobenzene intermediate which cyclizes to benzofurazan oxide.

    • Yield: Typically >80% (Yellow solid).

  • Reduction: Reflux the oxide with Triphenylphosphine (

    
    ) in toluene or ethanol.
    
    • Mechanism:[2][3][8][9] Deoxygenation.

    • Purification: Silica gel chromatography (DCM/Hexane).

  • Functionalization: To install the nitro group (for NBD), perform nitration using

    
    . To install the halide, use 
    
    
    
    or
    
    
    exchange.

Advanced Applications & Future Directions

Environmental Sensing (Solvatochromism)

Because NBD fluorescence is quenched by water (H-bonding), it is an ideal probe for Lipid Droplets and Hydrophobic Pockets in proteins.

  • Self-Validation: If the probe is in the cytosol (aqueous), it is dim. If it enters a lipid droplet, it lights up green/yellow.

The Frontier: Chalcogen Substitution (NIR-II)

To overcome the limited tissue penetration of green light (NBD emission), researchers are replacing the oxygen in the oxadiazole ring with Sulfur (Benzothiadiazole, BTD) or Selenium (Benzoselenadiazole, BSD).

  • Effect: Heavier atoms lower the LUMO energy level, narrowing the bandgap.

  • Result: Red-shifted absorption and emission into the NIR window (650–900 nm).

  • Recent Advances: NBSD derivatives are now being used for ratiometric sensing of

    
     and Cysteine in vivo.
    

Diagram 2: Structural Evolution to NIR

Evolution NBD NBD (Oxygen) Em: ~530 nm (Green) High Quantum Yield BTD Benzothiadiazole (Sulfur) Em: ~580-650 nm (Orange/Red) High Stability NBD->BTD Atom Substitution (O -> S) Red Shift BSD Benzoselenadiazole (Selenium) Em: >700 nm (NIR) Deep Tissue Imaging BTD->BSD Atom Substitution (S -> Se) NIR Emission

Caption: Impact of chalcogen substitution on emission wavelength.

References

  • Ghosh, P. B., & Whitehouse, M. W. (1968). "7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines." Biochemical Journal, 108(1), 155–156. Link

  • Uchiyama, S., et al. (2012). "Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures." Chemistry – A European Journal, 18(30), 9256-9261. Link

  • Bem, M. D., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores."[6] Frontiers in Chemistry, 8, 360.[6] Link

  • Imai, K., & Watanabe, Y. (1981). "Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole." Analytica Chimica Acta, 130(2), 377-383. Link

  • Zhang, X., et al. (2025). "Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy." ACS Sensors. Link

Sources

Methodological & Application

Derivatization of amino acids using 5-methyl-benzoxadiazole reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of Amino Acids with Nitrobenzoxadiazole (NBD) Reagents

Authored by: A Senior Application Scientist

Introduction: The Need for Sensitive Amino Acid Detection

Amino acids, the fundamental building blocks of proteins, are central to a vast array of biological processes and are critical quality attributes in pharmaceutical development. However, their inherent lack of strong chromophores or fluorophores makes their direct detection and quantification challenging, especially at low concentrations.[1][2] To overcome this limitation, chemical derivatization is employed to attach a labeling agent to the amino acid, thereby conferring properties that enable highly sensitive detection.[3][4]

Among the various classes of derivatizing agents, nitrobenzoxadiazole (NBD) reagents, specifically 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), have emerged as powerful tools.[1][5] These reagents are fluorogenic, meaning they are themselves non-fluorescent but yield intensely fluorescent products upon reaction with the primary or secondary amine groups of amino acids.[6][7][8] This "turn-on" fluorescence mechanism provides a low-background signal, enabling exceptional sensitivity for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[9][10] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for using NBD reagents in amino acid analysis.

Principle of Derivatization: Nucleophilic Aromatic Substitution

The derivatization of amino acids with NBD-Cl and NBD-F proceeds via a well-established nucleophilic aromatic substitution (SNAr) reaction.[8][9] The core of this reaction lies in the unique electronic structure of the NBD molecule.

  • Electrophilic Target : The benzoxadiazole ring is rendered highly electron-deficient due to the strong electron-withdrawing effect of the nitro (-NO₂) group.[8]

  • Nucleophilic Attack : This electronic arrangement makes the carbon atom at the 4-position (bonded to the halogen) highly susceptible to attack by a nucleophile.[8][9] The amino group of the amino acid serves as this nucleophile.

  • Reaction Conditions : The reaction is conducted under alkaline conditions (typically pH 8-10).[8][9] This is a critical parameter, as the basic medium deprotonates the amino group (-NH₃⁺ to -NH₂), making it a much stronger nucleophile.[9]

  • Formation of Fluorescent Adduct : The nucleophilic attack leads to the displacement of the halogen (fluorine or chlorine) as a halide ion and the formation of a stable, covalent bond between the amino acid's nitrogen and the NBD moiety.[8][9]

The resulting NBD-amino acid adduct is a highly fluorescent derivative, exhibiting strong absorption around 470 nm and emission around 540 nm.[9][10][11]

Reaction_Mechanism cluster_reactants Reactants reagent NBD-F / NBD-Cl (Non-fluorescent) intermediate Meisenheimer Complex (Transient Intermediate) reagent->intermediate Nucleophilic Attack amino_acid Amino Acid (R-NH₂) (Nucleophile) product NBD-Amino Acid Adduct (Highly Fluorescent) intermediate->product Halide Elimination halide F⁻ / Cl⁻ (Leaving Group) intermediate->halide conditions Borate Buffer (pH 8-10.5) Heat (60-80°C) conditions->intermediate

Caption: Nucleophilic aromatic substitution mechanism of NBD reagents with amino acids.

Choosing Your Reagent: NBD-F vs. NBD-Cl

Both NBD-F and NBD-Cl form the same fluorescent adducts, but their reactivity differs significantly.[7] The choice between them is a critical experimental decision.

FeatureNBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) Rationale & Insight
Reactivity Extremely high.[7] Reaction with glycine is ~500 times faster than NBD-Cl.[7][12]High, but significantly lower than NBD-F.The high electronegativity of fluorine makes the C4 carbon more electrophilic, accelerating the reaction. NBD-F allows for faster derivatization or lower reaction temperatures.[10][13]
Reaction Conditions Milder conditions. Often completes in <5 minutes at 60-80°C.[7][10]Requires more forcing conditions, such as longer incubation times or higher temperatures (e.g., 60 min at 60°C).[9]NBD-F is ideal for high-throughput analysis or for thermally sensitive analytes.
Stability Less stable. More susceptible to hydrolysis. Must be stored carefully and solutions prepared fresh.[7]More stable in aqueous solutions compared to NBD-F.[9]For routine analyses where speed is not the primary concern, the greater stability and lower cost of NBD-Cl can be advantageous.
Primary Use Case Rapid, sensitive analysis, especially in automated or online systems like microdialysis-CE.[10][13]General-purpose pre-column derivatization for HPLC.[1][9]The choice depends on the balance between required reaction speed, analyte stability, and operational convenience.

Experimental Protocols

The following protocols provide a robust starting point for the pre-column derivatization of amino acids. Crucially, these parameters should be optimized for each specific amino acid, sample matrix, and analytical system to ensure accuracy and reproducibility.

Protocol 1: Derivatization using NBD-F

This protocol is adapted for high-reactivity labeling, suitable for rapid analysis.

1. Materials and Reagents

  • NBD-F Stock Solution (10-20 mM): Dissolve an appropriate amount of NBD-F in dry, analytical-grade acetonitrile. Prepare this solution fresh daily and protect it from light by storing it in an amber vial.

  • Borate Buffer (0.1 M, pH 8.5-9.5): Dissolve boric acid in deionized water and adjust the pH using a concentrated NaOH solution.[14]

  • Reaction Termination Solution (0.1 M HCl): Dilute concentrated HCl in deionized water.

  • Amino Acid Standard or Sample Solution.

2. Step-by-Step Methodology

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

  • Buffering: Add 200 µL of the 0.1 M borate buffer. Vortex briefly to mix. This step is critical to deprotonate the amino groups for nucleophilic attack.

  • Derivatization: Add 100 µL of the NBD-F stock solution. Vortex the mixture thoroughly. A molar excess of the NBD-F reagent is used to drive the reaction to completion.

  • Incubation: Heat the sealed vial in a water bath or heating block at 60-80°C for 1-5 minutes.[10][11] Optimization of time and temperature is key; higher temperatures accelerate the reaction but may degrade sensitive analytes.

  • Reaction Termination: Immediately after incubation, cool the tube in an ice bath to stop the reaction. Add 100 µL of 0.1 M HCl to neutralize the buffer and quench the reactivity of any excess NBD-F.[9] Vortex the mixture. Acidification prevents the hydrolysis of NBD-F to the fluorescent NBD-OH, which can cause high background signals.

  • Filtration & Analysis: If the sample contains particulates, filter it through a 0.22 µm syringe filter. The derivatized sample is now ready for injection into an HPLC or CE system.

Protocol 2: Derivatization using NBD-Cl

This protocol is a general procedure for the more stable, but less reactive, NBD-Cl.

1. Materials and Reagents

  • NBD-Cl Stock Solution (5 mM): Dissolve an appropriate amount of NBD-Cl in methanol or acetonitrile. Prepare fresh and protect from light.[9]

  • Borate Buffer (0.1 M, pH 9.0): Prepare as described in Protocol 1.[9]

  • Reaction Termination Solution (0.1 M HCl): Prepare as described in Protocol 1.[9]

  • Amino Acid Standard or Sample Solution.

2. Step-by-Step Methodology

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

  • Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) and vortex.[9]

  • Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the tube. Vortex thoroughly.[9]

  • Incubation: Incubate the mixture at 60°C for 30-60 minutes in the dark. The longer incubation time compared to NBD-F is necessary due to its lower reactivity.

  • Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction.[9] Vortex the mixture.

  • Filtration & Analysis: Filter if necessary (0.22 µm syringe filter). The sample is ready for analysis.

Experimental_Workflow start Start sample_prep 1. Sample Preparation (100 µL Amino Acid Solution) start->sample_prep buffering 2. Buffering (Add 200 µL Borate Buffer, pH 8.5-9.5) sample_prep->buffering derivatization 3. Derivatization (Add NBD-F / NBD-Cl Reagent) buffering->derivatization incubation 4. Incubation (e.g., 60°C for 1-60 min) derivatization->incubation termination 5. Reaction Termination (Cool on ice, add 100 µL 0.1 M HCl) incubation->termination filtration 6. Filtration (Optional) (0.22 µm Syringe Filter) termination->filtration analysis 7. Analysis (HPLC / CE with Fluorescence Detection) filtration->analysis end End analysis->end

Caption: General experimental workflow for pre-column amino acid derivatization with NBD reagents.

Data Interpretation and Analysis

The derivatized amino acids are typically separated by reversed-phase HPLC and detected by a fluorescence detector.

ParameterTypical ValueInsight
Separation Column C18 Reversed-PhaseThe non-polar NBD moiety imparts hydrophobicity, making C18 columns ideal for separation.
Mobile Phase Gradient elution using an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[9]A gradient is usually required to resolve the different NBD-amino acid adducts, which have varying polarities.
Excitation Wavelength (λex) ~470 nm[9][10][11]This wavelength is compatible with common light sources like argon ion lasers (488 nm) and blue LEDs.[10]
Emission Wavelength (λem) ~530-550 nm[9][10][11]The resulting NBD-adducts typically exhibit a strong green-yellow fluorescence.
Quantification Based on the peak area of the fluorescent signal compared to a calibration curve generated from known standards.The method provides excellent linearity over a wide concentration range, from femtomole (fmol) to picomole (pmol) levels.[11][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Derivative Yield Incorrect pH: Buffer pH is too low, preventing efficient deprotonation of the amine.Verify the pH of the borate buffer is within the optimal range (8-10.5).
Reagent Degradation: NBD-F/Cl has hydrolyzed due to moisture or age.Prepare reagent stock solutions fresh daily in a dry organic solvent. Store the solid reagent in a desiccator, protected from light.
Insufficient Incubation: Reaction time or temperature is too low.Increase the incubation time or temperature. Optimize these parameters for your specific analyte.
High Background Signal Reagent Hydrolysis: Excess reagent hydrolyzed to fluorescent NBD-OH at high pH.[9]Ensure the reaction is properly terminated by acidification with HCl.[9] Prepare reagent solutions fresh to minimize pre-existing hydrolyzed product.
Contaminated Solvents/Reagents: Impurities in buffers or solvents are fluorescent or react with the NBD reagent.Use high-purity (e.g., HPLC-grade) solvents and reagents. Run a "reagent blank" (procedure without the amino acid) to check for background fluorescence.[9]
Poor Peak Shape / Splitting Sample Overload: Too much sample injected onto the HPLC column.Dilute the derivatized sample before injection.
pH Mismatch: The pH of the final sample is incompatible with the mobile phase.Ensure the final sample pH after termination is compatible with the initial mobile phase conditions.
Inconsistent Results Temperature Fluctuations: Inconsistent heating during the incubation step.Use a calibrated heating block or water bath with stable temperature control.
Pipetting Errors: Inaccurate dispensing of sample or reagents.Use calibrated pipettes and consistent technique. Consider using an autosampler for automated derivatization to improve precision.[2][14]

Conclusion

Derivatization with 5-methyl-benzoxadiazole reagents, particularly NBD-F and NBD-Cl, is a robust, sensitive, and widely adopted strategy for the analysis of amino acids. The underlying nucleophilic aromatic substitution mechanism is efficient and produces highly fluorescent adducts, enabling detection at the femtomole level.[11] By understanding the principles of the reaction, carefully selecting the appropriate reagent, and optimizing the protocol, researchers can achieve reliable and highly sensitive quantification of amino acids, empowering discovery and development in both biological and pharmaceutical sciences.

References

  • Klinker, C. C., & Bowser, M. T. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical Chemistry, 79(22), 8747–8754. [Link]

  • Klinker, C. C., & Bowser, M. T. (2007). 4-Fluoro-7-nitro-2,1,3-benzoxadiazole as a Fluorogenic Labeling Reagent for the in Vivo Analysis of Amino Acid Neurotransmitters. Analytical Chemistry, 79(22), 8747-8754. [Link]

  • Bentham Science. (n.d.). Amino Acids Analysis Using in Loop Derivatization with 4-fluoro-7-nitro- 2,1,3-benzoxadiazole. Bentham Science. [Link]

  • ResearchGate. (2020). Application of NBD-F for the determination of amines, amino acids and.... TRAC-TREND ANAL CHEM. [Link]

  • Elbashir, A. A., Suliman, F. O. E., & Aboul-enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • FluoProbes. (n.d.). NBD. FluoProbes. [Link]

  • Aoyama, C., Santa, T., Tsunoda, M., Fukushima, T., Kitada, C., & Imai, K. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Biomedical Chromatography, 18(9), 630–636. [Link]

  • Nakano, M., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Molecules. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of the amino acids standard mixture derivatized with NBD-F and UV-VIS detection. ResearchGate. [Link]

  • Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. [Link]

  • Hong, J., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry. [Link]

  • Wang, R., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. [Link]

  • Academia.edu. (n.d.). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. [Link]

  • Universitas Indonesia. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. [Link]

  • Birtalan, E., et al. (2012). A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays. Bioconjugate Chemistry. [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • ResearchGate. (n.d.). Derivatization scheme for amino acids with NBD-F. [Link]

Sources

HPLC Profiling of 5-Methyl-2,1,3-benzoxadiazol-4-amine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Profiling

Subject: 5-Methyl-2,1,3-benzoxadiazol-4-amine (MBDA) CAS: 67830-69-7 Molecular Formula: C7H7N3O Class: Benzoxadiazole Fluorophore / Pharmaceutical Intermediate

Scientific Context

5-Methyl-2,1,3-benzoxadiazol-4-amine (MBDA) is a derivative of the benzofurazan (2,1,3-benzoxadiazole) class. Unlike its nitro-substituted cousins (e.g., NBD-Cl) which are non-fluorescent until reacted, the 4-amino-benzoxadiazole core is inherently highly fluorescent. This compound possesses a rigid, planar structure that facilitates


 transitions, resulting in high quantum yields.

In drug development, this scaffold often serves two critical roles:

  • Fluorescent Surrogate: Used to model the biodistribution of benzoxadiazole-based drugs.

  • Synthetic Intermediate: A building block for bioactive heterocycles, distinct from the benzothiadiazole class (e.g., Tizanidine) due to the oxygen atom, which alters hydrogen bonding potential and metabolic stability.

Physicochemical Considerations for HPLC
  • Lipophilicity: The 5-methyl group increases the

    
     relative to the parent 4-amino-2,1,3-benzoxadiazole, necessitating a stronger organic eluent or a C18 stationary phase.
    
  • Basicity: The amine at position 4 is weakly basic due to electron delocalization into the electron-withdrawing benzoxadiazole ring. However, pH control is vital to prevent peak tailing caused by interaction with residual silanols.

  • Detection: While UV-active (approx. 250–300 nm), Fluorescence Detection (FLD) provides 100–1000x higher sensitivity and selectivity, crucial for trace impurity analysis or biological assays.

Part 2: Method Development Strategy

Detector Selection: The "Dual-Stream" Approach

To ensure both purity assessment and high-sensitivity quantification, this protocol utilizes a dual-detection setup.

  • UV-Vis (DAD): Essential for mass balance and detecting non-fluorescent impurities.

  • Fluorescence (FLD): The primary quantitative detector for MBDA.

    • Mechanism: The benzoxadiazole moiety typically excites in the near-UV/blue region (350–470 nm) and emits in the green/yellow region (500–550 nm).

    • Optimization: A spectral scan is required (see Protocol Step 1) because the 5-methyl substituent may induce a bathochromic shift compared to the unsubstituted analog.

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane) with end-capping.

    • Rationale: MBDA is moderately hydrophobic. A standard C18 column provides sufficient retention (

      
      ) to separate it from the solvent front and polar degradation products.
      
  • Alternative: Phenyl-Hexyl .

    • Rationale: If the sample matrix contains other aromatic impurities (e.g., synthesis byproducts), the

      
       interactions of a Phenyl column offer superior selectivity for the benzoxadiazole ring.
      
Mobile Phase Engineering
  • Buffer: 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 4.5).

    • Why: Acidic pH ensures the amine functionality is protonated (or at least consistently ionized) and suppresses silanol activity on the column, sharpening the peak shape.

  • Organic Modifier: Acetonitrile (ACN).

    • Why: ACN has lower viscosity than methanol (lower backpressure) and typically yields higher fluorescence quantum efficiency for benzoxadiazoles (methanol can sometimes quench fluorescence via hydrogen bonding).

Part 3: Detailed Experimental Protocol

Workflow Visualization

HPLC_Workflow Start Sample Preparation (Dissolve in ACN/Water) SpectralScan Spectral Scanning (Determine Ex/Em Max) Start->SpectralScan Method Dev Injection Injection (5-10 µL) Start->Injection Routine Detection Dual Detection (UV 254nm + FLD) SpectralScan->Detection Set Parameters Equilibration System Equilibration (C18, 10% ACN) Equilibration->Injection Separation Gradient Elution (10% -> 90% ACN) Injection->Separation Separation->Detection DataAnalysis Data Analysis (Integration & Quant) Detection->DataAnalysis

Caption: Operational workflow for the HPLC profiling of MBDA, distinguishing between method development (spectral scanning) and routine analysis.

Step 1: Spectral Characterization (Method Development Only)

Before running the HPLC, determine the exact excitation/emission maxima.

  • Prepare a 10 µg/mL solution of MBDA in the mobile phase (50:50 Water/ACN).

  • Use a spectrofluorometer or the FLD's "Scan" mode.

  • Excitation Scan: Fix Emission at 540 nm, scan Excitation 300–500 nm.

  • Emission Scan: Fix Excitation at the peak found above (likely ~380–450 nm), scan Emission 450–650 nm.

  • Expected Values: Ex

    
     nm; Em 
    
    
    
    nm.
Step 2: Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh surface area, excellent peak shape for bases.
Mobile Phase A Water + 0.1% Formic AcidProtonates amine, improves peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff, maximizes fluorescence.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temp 30°CEnsures retention time reproducibility.
Injection Vol 5 – 10 µLPrevent column overload.
Needle Wash 50:50 ACN:WaterPrevents carryover of the hydrophobic analyte.
Step 3: Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.0 10%Initial Hold (Focusing)
2.0 10%End of Initial Hold
12.0 90%Linear Ramp (Elution of MBDA)
14.0 90%Wash Step (Remove lipophilic impurities)
14.1 10%Return to Initial
20.0 10%Re-equilibration
Step 4: Detection Parameters
  • UV Channel 1: 254 nm (Aromatic ring universal detection).

  • UV Channel 2: 350 nm (Specific to benzoxadiazole absorption).

  • Fluorescence (FLD):

    • Excitation: 410 nm (Adjust based on Step 1).

    • Emission: 520 nm.

    • Gain: 10 (Adjust to keep signal < 80% full scale).

Step 5: Standard Preparation
  • Stock Solution: Weigh 10.0 mg MBDA into a 10 mL volumetric flask. Dissolve in 100% ACN (Concentration: 1000 µg/mL). Store in amber glass at -20°C (Light Sensitive).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A to get 10 µg/mL.

  • Calibration Curve: Prepare serial dilutions: 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL.

Part 4: System Suitability & Validation (Self-Validating System)

To ensure the method is trustworthy (Part 2 requirement), perform the following System Suitability Tests (SST) before every sample batch.

SST ParameterAcceptance CriteriaTroubleshooting if Failed
Retention Time (RT) %RSD

1.0% (n=5)
Check pump flow stability; Check column temperature.
Peak Area %RSD

1.0% (n=5)
Check autosampler precision; Check lamp energy.
Tailing Factor (

)

Old column (silanol activity); pH of mobile phase incorrect.
Resolution (

)

(vs nearest impurity)
Adjust gradient slope; Change column selectivity.
Signal-to-Noise (S/N)

(for LOQ standard)
Check FLD flow cell for bubbles; Replace lamp.
Validation Summary (ICH Q2(R1))
  • Linearity:

    
     over 0.1 – 10 µg/mL range.
    
  • LOD/LOQ: Determine based on S/N of 3:1 and 10:1 respectively. Expected LOQ < 10 ng/mL due to FLD sensitivity.

  • Specificity: Inject blank (MP) and placebo to ensure no interference at the MBDA retention time.

Part 5: Troubleshooting Guide

  • No Fluorescence Signal:

    • Cause: Incorrect Ex/Em wavelengths.

    • Fix: Run a "zero-flow" spectral scan on the detector with the peak trapped in the cell, or revert to UV detection (254 nm) to confirm elution.

  • High Backpressure:

    • Cause: Precipitation of buffer in high organic (90% ACN).

    • Fix: Ensure buffer concentration is low (0.1% Formic acid is volatile and safe; avoid Phosphate > 20mM).

  • Peak Broadening:

    • Cause: Sample solvent too strong (e.g., 100% ACN injection).

    • Fix: Dilute sample in starting mobile phase (10% ACN / 90% Water).

References

  • Vertex AI Search. (2025). Search Results for 5-Methyl-2,1,3-benzoxadiazol-4-amine CAS 67830-69-7.[1] 1

  • Sigma-Aldrich. (n.d.). 4-Amino-2,1,3-benzothiadiazole Properties (Analogous Scaffold). Retrieved from Sigma-Aldrich Product Catalog. 2[3][4]

  • Elbashir, A. A., et al. (2011).[5] The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids. GU J Sci, 24(4):679-697.[5] 5[3][4]

  • Uchiyama, S., et al. (2001). Fluorescence characteristics of 4-amino-2,1,3-benzoxadiazoles. (General reference for ABD class fluorescence).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Solid-phase peptide synthesis using benzoxadiazole building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Benzoxadiazole Building Blocks

Abstract

This guide details the integration of benzoxadiazole fluorophores—specifically 7-nitrobenz-2-oxa-1,3-diazole (NBD) and its sulfonamide analogs (ABD)—into solid-phase peptide synthesis (SPPS). Unlike standard extrinsic dyes, benzoxadiazole motifs are small, uncharged, and highly environment-sensitive (solvatochromic), making them ideal for probing peptide-membrane interactions and conformational changes. This document provides protocols for both pre-functionalized building block incorporation and on-resin site-specific labeling , addressing critical stability challenges regarding base-labile fluorophores during Fmoc deprotection.

Strategic Overview: The Building Block Approach

The incorporation of benzoxadiazole moieties is achieved through two distinct strategies.[1][2] The choice depends on the position of the label and the complexity of the peptide sequence.

FeatureStrategy A: Pre-made Building Block Strategy B: On-Resin Construction
Primary Reagent Fmoc-Lys(NBD)-OH or Fmoc-Dap(NBD)-OHNBD-Cl or NBD-F
Point of Entry Coupled like a standard amino acid.Reacted with free amine (N-term or side chain) after assembly.
Pros Precise stoichiometry; no orthogonal protection needed.Cheaper reagents; useful for N-terminal capping.
Cons Fluorophore must survive repeated Fmoc deprotection cycles.Requires orthogonal protection (e.g., Lys(Mtt)) for internal sites.
Best For Internal labeling of long peptides; automated synthesis.N-terminal labeling; short peptides; budget-constrained labs.

Critical Parameters & Chemical Stability

2.1 Base Sensitivity (The "Achilles' Heel") The NBD fluorophore is attached via an amine linkage. While generally stable, the electron-deficient benzoxadiazole ring is susceptible to nucleophilic attack.

  • Risk: Prolonged exposure to piperidine (used for Fmoc removal) can lead to gradual degradation of the NBD chromophore or nucleophilic aromatic substitution.

  • Solution: When the NBD unit is already on the resin, reduce Fmoc deprotection times (e.g., 2 x 3 min instead of 2 x 10 min) or use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) which is non-nucleophilic, minimizing side reactions.

2.2 Photostability NBD is photo-labile. All reaction vessels involving NBD must be wrapped in aluminum foil or amber glass.

2.3 Solvatochromism

  • QC Note: NBD peptides often appear non-fluorescent in water (HPLC buffers) but fluoresce brightly in hydrophobic solvents (MeCN, DMF) or upon binding to membranes. Do not assume synthesis failure based on low fluorescence in aqueous fractions.

Experimental Protocols

Protocol A: Synthesis of the Fmoc-Lys(NBD)-OH Building Block

Use this protocol if commercial Fmoc-Lys(NBD)-OH is unavailable.

Reagents:

  • Fmoc-Lys-OH (1.0 eq)

  • NBD-Cl (4-chloro-7-nitrobenzofurazan) (1.1 eq)

  • DIEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Methanol/DCM (1:1 v/v)

Procedure:

  • Dissolution: Dissolve Fmoc-Lys-OH (e.g., 1 mmol) in 10 mL MeOH/DCM.

  • Basification: Add DIEA. The solution pH should be ~9.0.[3]

  • Labeling: Add NBD-Cl slowly. The solution will turn deep orange/red.

  • Reaction: Stir in the dark at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Workup: Evaporate solvents. Redissolve in EtOAc. Wash with 1M KHSO4 (x3) to remove unreacted amine and DIEA. Wash with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM -> 5% MeOH in DCM).

  • Yield: Expect ~70-80% of a yellow/orange solid.

Protocol B: SPPS Incorporation of Fmoc-Lys(NBD)-OH

Standard Fmoc chemistry with modified deprotection.

Step-by-Step:

  • Coupling:

    • Use 3.0 eq of Fmoc-Lys(NBD)-OH.

    • Activator: DIC/Oxyma (preferred to reduce racemization) or HBTU/DIEA (3.0 eq/6.0 eq).

    • Time: 60 minutes, RT, Dark.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

  • Subsequent Deprotections (Critical):

    • For all cycles after NBD incorporation, use 20% Piperidine in DMF for 2 x 5 minutes (Standard is often 2 x 10-20 min).

    • Alternative: Use 2% DBU / 2% Piperidine in DMF for 5 minutes.

  • Cleavage:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2 hours. NBD is stable in TFA.

    • Precipitation: Cold Diethyl Ether (Peptide will be yellow/orange).

Protocol C: On-Resin Site-Specific Labeling (Post-Assembly)

Best for labeling the N-terminus or a specific side chain (Lys) utilizing orthogonal protection.

Prerequisite:

  • For Side Chain: Incorporate Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH at the desired site.

  • For N-Terminus: Simply deprotect the final Fmoc.

Workflow (Side-Chain Example):

  • Orthogonal Deprotection (Mtt removal):

    • Wash resin with DCM.

    • Treat with 1% TFA / 5% TIS in DCM (10 x 2 min) until yellow color (trityl cation) disappears.

    • Note: This leaves the N-terminal Fmoc and other side-chain protecting groups (Boc, tBu) intact.

    • Neutralize resin with 5% DIEA in DMF (3 x 5 min).

  • Labeling Reaction:

    • Dissolve NBD-Cl (5.0 eq) and DIEA (10.0 eq) in minimal DMF.

    • Add to resin.[4][5][6]

    • Shake in the dark for 4 hours at RT.

    • QC Check: Kaiser test should be negative (no free amines).

  • Final Processing:

    • Remove N-terminal Fmoc (if required).

    • Proceed to standard TFA cleavage.

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for both strategies.

G Start Start: Peptide Design Decision Labeling Position? Start->Decision StratA Strategy A: Internal/Multiple Sites (Pre-made Block) Decision->StratA Internal/Stable StratB Strategy B: N-Term or Orthogonal (On-Resin) Decision->StratB N-Term/Cost-Effective SynthBlock Synthesize/Buy Fmoc-Lys(NBD)-OH StratA->SynthBlock Coupling SPPS Coupling (HBTU/DIEA) SynthBlock->Coupling Deprotect Modified Deprotection (Shortened Piperidine Exposure) Coupling->Deprotect Cleavage Final Cleavage (95% TFA) Deprotect->Cleavage OrthoProtect Incorporate Lys(Mtt) or Lys(ivDde) StratB->OrthoProtect SelectiveDep Selective Side-Chain Deprotection (1% TFA) OrthoProtect->SelectiveDep Reaction React with NBD-Cl + DIEA (Dark, 4h) SelectiveDep->Reaction Reaction->Cleavage Analysis HPLC/MS Analysis (Expect Solvatochromism) Cleavage->Analysis

Figure 1: Decision tree and workflow for NBD-peptide synthesis via pre-made building blocks vs. on-resin modification.

Quality Control & Characterization

ParameterSpecification / Observation
Appearance Lyophilized powder should be yellow to deep orange.
Mass Spectrometry NBD adds +163.1 Da (from NBD-Cl) or +164.1 Da (NBD-F) to the mass.
UV-Vis Absorbance

~460–480 nm. Use this for concentration determination (

).
Fluorescence Emission ~530–540 nm. Critical: Measure in Methanol or Ethanol. Fluorescence is quenched in water.[7]
HPLC NBD increases hydrophobicity. Expect a shift to higher retention times (higher % B) compared to the unlabeled peptide.

References

  • Uchiyama, S. et al. "Environment-sensitive fluorophores for the analysis of biomolecular interactions." Journal of Materials Chemistry B, 2018. Link

  • Lovell, T. et al. "N-Terminal labeling of peptides with NBD-Cl on solid phase." Biopolymers, 2000. Link

  • Carrico, I. et al. "The NBD group in fluorescent labeling of proteins and peptides." Current Protocols in Protein Science, 2008. Link

  • BenchChem Application Notes. "Protocol for Labeling Peptides with 5-Chloro-4-nitro-2,1,3-benzothiadiazole (NBD-Cl)." 2025.[2][3] Link

  • Merck/Novabiochem. "Building Blocks for Solid Phase Peptide Synthesis."[8] Technical Library. Link

Sources

Troubleshooting & Optimization

Solving solubility issues of 5-methyl-benzoxadiazole in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-Benzoxadiazole Solubility Guide Ticket ID: #SOL-5MB-001 Subject: Troubleshooting precipitation and aggregation in aqueous media Status: Open / Resolved via Knowledge Base[1][2]

Executive Summary

The Problem: 5-methyl-benzoxadiazole (5-MB) is a planar, hydrophobic fluorophore scaffold.[1][2] While soluble in organic solvents (DMSO, MeOH), it exhibits poor thermodynamic solubility in water due to strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking interactions and high crystal lattice energy.[3] The Solution: Simple addition of water to a 5-MB stock solution often leads to "crashing out" (precipitation).[1] Successful solubilization requires disrupting these intermolecular forces using co-solvents , inclusion complexes , or surfactants , depending on your downstream application.[1][2][3]

Part 1: The Physicochemical Barrier

Why is this happening?

Before attempting a protocol, understand the enemy.[3] 5-MB lacks significant hydrogen bond donors/acceptors to interact with the bulk water network.[1][2][3]

PropertyValue / CharacteristicImplication
Core Structure Fused Benzene + OxadiazoleHigh planarity promotes tight stacking (aggregation).[1][2]
Hydrophobicity LogP ~1.5 - 2.5 (Estimated)Lipophilic; prefers non-polar environments.[1][2]
Water Solubility < 100 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

M (Kinetic)
Rapid precipitation upon dilution from DMSO.[1]
Fluorescence Environment-sensitiveAggregation leads to self-quenching (loss of signal).[1][2]

Part 2: Solubilization Decision Matrix

Do not guess. Follow this logic path to select the correct protocol for your experiment.

SolubilityDecision Start Start: Define Application CellAssay Live Cell / Biological Assay Start->CellAssay ChemSynth Chemical Synthesis / In Vitro Start->ChemSynth DMSOTol Is DMSO > 1% tolerated? CellAssay->DMSOTol MethodC Method C: High % Organic Co-solvent ChemSynth->MethodC High Tolerance MethodA Method A: Solvent Shift (DMSO < 0.5%) DMSOTol->MethodA Yes (Robust Cells) MethodB Method B: Cyclodextrin (HP-β-CD Complex) DMSOTol->MethodB No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 3: Step-by-Step Protocols

Method A: The "Solvent Shift" (Standard Protocol)

Best for: Robust enzymatic assays or short-term cell exposures where <1% DMSO is acceptable.[1][2]

The Critical Error: Most users pipette buffer into the DMSO stock.[1][2] This causes local supersaturation and immediate precipitation.[1][2][3] You must do the reverse.

  • Prepare Stock: Dissolve 5-MB in anhydrous DMSO to a concentration of 10–20 mM . Vortex until clear.

  • Prepare Buffer: Place your aqueous buffer (PBS, HEPES) in a tube and set it to vortex gently or stir rapidly with a magnetic bar.[1][2][3]

  • The Shift: Slowly inject the DMSO stock dropwise into the center of the vortexing buffer.[1][2]

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) .[1][2][4][5]

  • Equilibration: Let the solution stir for 5 minutes. If cloudiness appears, you have exceeded the kinetic solubility limit; proceed to Method B.[3]

Method B: Cyclodextrin Inclusion (The "Gold Standard")

Best for: Sensitive biological assays, animal studies, or long-term stability.[1][2][3] This method encapsulates the hydrophobic 5-MB inside a sugar ring.[1][2]

Reagents: Hydroxypropyl-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD).[1][6][7][8]
  • Carrier Solution: Prepare a 20% (w/v) HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -CD  solution in water or buffer.[1] Filter sterilize (0.22 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    m).[1][3]
  • Complexation: Add your 5-MB (powder or concentrated DMSO aliquot) to the cyclodextrin solution.

    • Ratio: Ensure a molar excess of Cyclodextrin (typically 5:1 or 10:1 host:guest ratio).[1][2][3]

  • Agitation: Shake (do not vortex) at room temperature for 24 hours protected from light.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any uncomplexed solid. Use the supernatant.

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Why this works: The hydrophobic benzoxadiazole ring enters the lipophilic cavity of the cyclodextrin, shielding it from water while the outer hydroxyl groups maintain aqueous solubility [1, 6].[3]

Method C: Surfactant Stabilization

Best for: High-throughput screening (HTS) to prevent aggregation.[1][2]

  • Add Tween-20 or Triton X-100 to your assay buffer at 0.01% - 0.05% (v/v) before adding the compound.[1][2]

  • Follow the "Solvent Shift" method (Method A) into this surfactant-rich buffer.[1][2][3]

    • Note: Surfactants lower the surface tension and form micelles that can house the 5-MB molecules, preventing the

      
      -
      
      
      
      stacking that leads to precipitation [10].[1]

Part 4: Troubleshooting & FAQs

Q: My solution looks clear, but I'm getting erratic fluorescence data. Why? A: You likely have micro-aggregates . 5-MB is prone to forming non-visible colloidal aggregates that quench fluorescence.[1][2]

  • Fix: Spin your working solution at high speed (14,000 rpm) for 10 mins. If the pellet is fluorescent, you have aggregation.[2][3] Switch to Method B (Cyclodextrin) to break these aggregates.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[1][2][3] If your assay involves incubation at 37°C, evaporation can change the compound concentration.[2][3] DMSO is preferred for its low vapor pressure, despite its toxicity profile [1].[2][3]

Q: Is 5-MB pH sensitive? A: The core benzoxadiazole ring is generally stable, but extreme pH (<3 or >10) can degrade the oxadiazole moiety over time.[1][2] Maintain pH 6.0–8.0 for optimal stability.[1][2][3]

Q: I need to inject this into mice. Which protocol do I use? A: Do not use high % DMSO. Use Method B (HP-


-CD). It is non-toxic, prevents precipitation in the bloodstream, and improves bioavailability [17].[3]

Part 5: Experimental Workflow Visualization

ProtocolWorkflow Stock 1. DMSO Stock (10-20 mM) Mix 3. Dropwise Addition (Solvent Shift) Stock->Mix Inject Buffer 2. Aqueous Buffer (Vortexing) Buffer->Mix Host Check 4. Visual Check (Cloudy?) Mix->Check Success Ready for Assay Check->Success Clear Fail Precipitation Check->Fail Turbid Rescue Add 20% HP-β-CD or 0.05% Tween-20 Fail->Rescue Troubleshoot Rescue->Success Re-dissolve

Figure 2: The "Solvent Shift" workflow with built-in troubleshooting loops.

References

  • Benchchem. (2025).[1][2][3][5][9] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • PubChem. (2025).[1][2][3][10][11] 5-Methyl-2,1,3-benzoxadiazole Physicochemical Properties. National Library of Medicine.[1][2][3] Retrieved from

  • Ignited. (2025). The Synthesis and Characterisation of Hydroxypropyl Cyclodextrin Inclusion Complexes. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3] MultiScreen Solubility Filter Plate Protocols. Retrieved from [1]

  • Frontiers in Chemistry. (2020).[1][2][3] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Retrieved from

  • OAText. (2016).[1][2][3] Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Benzoxadiazole Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the amination of benzoxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions, particularly focusing on the critical parameter of temperature.

Introduction: The Critical Role of Temperature in Benzoxadiazole Amination

The amination of benzoxadiazoles, a key reaction in the synthesis of fluorescent probes, pharmaceuticals, and materials science precursors, typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] In this reaction, an amine attacks an electron-deficient benzoxadiazole ring, displacing a leaving group, commonly a halide. The temperature of this reaction is not merely a parameter to be set, but a crucial tool that can dictate the reaction's speed, yield, and even the profile of byproducts. Understanding how to manipulate temperature effectively is key to achieving a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for benzoxadiazole amination?

A1: The optimal temperature for benzoxadiazole amination can vary significantly depending on the specific substrates and reaction conditions. However, a general working range is between room temperature (approx. 20-25°C) and 80°C.[2] Many procedures involving activated benzoxadiazoles, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), are commonly performed in the 50-70°C range to achieve a reasonable reaction rate without promoting significant side reactions.[1][2]

Q2: How does temperature affect the rate of my amination reaction?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[2] This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the amine and the benzoxadiazole. If your reaction is sluggish at room temperature, a modest increase in temperature can often lead to a significant improvement in the reaction time.

Q3: Can I run the reaction at a very high temperature to speed it up?

A3: While tempting, excessively high temperatures can be detrimental. Benzoxadiazole derivatives have been shown to have a maximum degradation rate at around 300°C, with initial decomposition observed at approximately 220°C. While this is well above the typical reaction temperatures, prolonged heating at even moderately high temperatures (e.g., >100-120°C) can lead to the formation of undesired byproducts and decomposition of both starting materials and the desired product.[3]

Q4: What are the most common temperature-related side reactions?

A4: One of the most common side reactions, particularly when using chloro-substituted benzoxadiazoles in aqueous or protic solvents, is hydrolysis. At elevated temperatures and high pH, the starting material can react with water or hydroxide ions to form the corresponding hydroxy-benzoxadiazole, which is often fluorescent and can complicate analysis.[2] Additionally, at very high temperatures, thermal decomposition can lead to a complex mixture of unidentified byproducts.

Q5: How does temperature relate to kinetic vs. thermodynamic control in this reaction?

A5: In the context of benzoxadiazole amination, if there are multiple reactive sites on the benzoxadiazole ring or if the amine can react in different ways, temperature can influence the product distribution based on the principles of kinetic and thermodynamic control.

  • Kinetic Control (Lower Temperatures): Favors the product that is formed the fastest, i.e., the one with the lowest activation energy. This is often the less stable product.

  • Thermodynamic Control (Higher Temperatures): Favors the most stable product. At higher temperatures, there is enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the reaction to reach equilibrium and form the most thermodynamically stable product.

If you are observing a mixture of isomers, adjusting the reaction temperature can be a strategy to favor the formation of the desired product.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the amination of benzoxadiazoles where temperature is a likely contributing factor.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Reaction is too slow at the current temperature.Gradually increase the reaction temperature in 10°C increments (e.g., from room temperature to 50°C, then 60°C, etc.). Monitor the reaction progress by TLC or LC-MS at each temperature.
Consider using microwave irradiation, which can significantly accelerate the reaction at lower bulk temperatures.[4]
Formation of Multiple Products (Isomers) The reaction is producing a mixture of kinetic and thermodynamic products.To favor the kinetic product , run the reaction at a lower temperature for a shorter period. To favor the thermodynamic product , increase the temperature and extend the reaction time to allow the reaction to equilibrate.[5]
Regioselectivity is temperature-dependent.Systematically screen a range of temperatures to determine the optimal point for the desired regioselectivity.
Significant Byproduct Formation (e.g., Hydrolysis) The reaction temperature is too high, promoting side reactions.Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider increasing the reaction time instead.
The combination of high temperature and high pH is causing hydrolysis of the starting material.If possible, lower the pH of the reaction mixture while still ensuring the amine is sufficiently nucleophilic. Alternatively, conduct the reaction at a lower temperature.
Product Decomposition (Darkening of Reaction Mixture) The reaction temperature is too high, leading to thermal degradation of the product or starting materials.Immediately reduce the reaction temperature. Analyze the reaction mixture by LC-MS or GC-MS to identify potential degradation products.[6][7] It is advisable to stay well below the known decomposition temperatures of your compounds.

Experimental Protocol: Systematic Optimization of Reaction Temperature

This protocol outlines a systematic approach to determining the optimal reaction temperature for the amination of a halogenated benzoxadiazole.

1. Materials and Reagents:

  • Halogenated benzoxadiazole (e.g., 4-chloro-7-nitrobenzofurazan)

  • Amine of interest

  • Anhydrous solvent (e.g., acetonitrile, DMF, or a buffered aqueous solution)

  • Base (if required, e.g., triethylamine, sodium bicarbonate)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

  • TLC plates and developing chamber or LC-MS system

2. Procedure:

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel. For each reaction, use a consistent amount of the benzoxadiazole, amine, solvent, and base.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range to screen is:

    • Room Temperature (approx. 25°C)

    • 40°C

    • 60°C

    • 80°C

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) using TLC or LC-MS. Note the time it takes for the starting material to be consumed and the relative amount of product and any byproducts formed.

  • Data Analysis:

    • Yield vs. Temperature: Determine the yield of the desired product at each temperature after a fixed reaction time (e.g., 4 hours).

    • Byproduct Formation vs. Temperature: Quantify the relative amount of any significant byproducts at each temperature.

    • Reaction Rate vs. Temperature: Note the time required for complete consumption of the starting material at each temperature.

  • Optimization: Based on the initial screen, you can perform a more focused optimization around the most promising temperature. For example, if 60°C gave a good yield but with some byproduct formation, you could test 50°C and 55°C.

Data Summary Table Example:

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Byproducts Observed
25243025Unreacted starting material
4088580Trace hydrolysis product
604>9590Minor hydrolysis product
802>9582Significant hydrolysis and some decomposition

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis cluster_decision Decision prep Prepare parallel reaction vials with consistent stoichiometry temp_rt Reaction 1: Room Temp prep->temp_rt temp_40 Reaction 2: 40°C prep->temp_40 temp_60 Reaction 3: 60°C prep->temp_60 temp_80 Reaction 4: 80°C prep->temp_80 monitor Monitor reactions by TLC/LC-MS at regular intervals temp_rt->monitor temp_40->monitor temp_60->monitor temp_80->monitor analyze Determine conversion, yield, and byproduct formation monitor->analyze optimize Identify optimal temperature or range for further refinement analyze->optimize

Caption: Workflow for optimizing reaction temperature.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction q1 Is the reaction sluggish at room temperature? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Increase temperature in 10-20°C increments. Monitor for byproduct formation. a1_yes->sol1 q2 Is there significant byproduct or decomposition? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower the reaction temperature. Consider increasing reaction time. a2_yes->sol2 q3 Are multiple isomers forming? a2_no->q3 end Consider other parameters (solvent, base, catalyst) sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Investigate kinetic vs. thermodynamic control: - Lower temp for kinetic product - Higher temp for thermodynamic product a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting temperature-related issues.

References

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). Available at: [Link]

  • Interchim. (n.d.). FluoProbes®. Available at: [Link]

  • SciSpace. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3- diazole (NBD-Cl) for spectrochemical determination of L. Available at: [Link]

  • Application of NBD-Cl for the determination of amines and amino acids using HPLC. (n.d.). Available at: [Link]

  • ResearchGate. (2025). Novel quinoxaline 1,4-dioxides are readily obtained from the reactions of benzofurazan 1-oxide and its derivatives with enamines. Available at: [Link]

  • arkat usa. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available at: [Link]

  • ResearchGate. (2022). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Available at: [Link]

  • C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (2017). Available at: [Link]

  • Beilstein Journals. (2025). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. Available at: [Link]

  • MDPI. (2025). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Available at: [Link]

  • PubMed. (1980). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. Available at: [Link]

  • ResearchGate. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Available at: [Link]

  • RSC Publishing. (2020). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Available at: [Link]

  • RSC Publishing. (n.d.). The reactions of benzofurazan 1-oxides with enamines. Available at: [Link]

  • RSC Publishing. (n.d.). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Beilstein Journals. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

  • Frontiers. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

  • Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]

  • PubMed. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]

  • ResearchGate. (n.d.). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Available at: [Link]

  • ResearchGate. (2025). 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. Available at: [Link]

  • PubMed. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS. Available at: [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]

  • ResearchGate. (2012). Nickel-catalyzed C–H direct amination of benzoxazoles with secondary amines. Available at: [Link]

Sources

Technical Support Center: Benzoxadiazole Amine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Fluorescent Labeling Reagents (NBD-Cl, NBD-F, and NBD-Amine Adducts)[1]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers encounter "false negatives" with benzoxadiazole amines (specifically 7-nitrobenz-2-oxa-1,3-diazole derivatives, commonly known as NBD-amines ).

These fluorophores exhibit a unique solvatochromic paradox : they are intensely fluorescent in hydrophobic environments (lipids, organic solvents) but virtually non-fluorescent in water. Furthermore, while the formed amine bond is chemically robust, the precursor reagents (NBD-Cl/F) and the nitro-group on the ring are susceptible to specific environmental stressors.

This guide replaces generic advice with a mechanism-based troubleshooting system to preserve the quantum yield and structural integrity of your NBD reagents.

Part 1: Troubleshooting Guide (The "Red Flags")

Use this section if you are currently experiencing experimental failure.

Symptom 1: "My stock solution has lost its color or turned a pale yellow/brown."
  • Diagnosis: Hydrolysis of the Precursor.

  • Mechanism: If you are storing NBD-Cl or NBD-F stock, moisture ingress has likely caused nucleophilic attack by water, converting the reactive halide to a hydroxyl group (NBD-OH). NBD-OH is non-fluorescent and unreactive toward your target amines.

  • Immediate Action: Check the absorbance. NBD-Cl absorbs at ~340 nm; NBD-OH absorbs at ~400 nm. If the peak has shifted, discard the stock.

Symptom 2: "The sample is chemically pure, but fluorescence is negligible."
  • Diagnosis: Solvent Quenching (The Hydrophobic Effect).

  • Mechanism: NBD-amines are environmentally sensitive.[1][2] In aqueous buffers, water molecules form a hydration shell that promotes non-radiative decay, quenching fluorescence by >90% compared to organic solvents.

  • Immediate Action: Add a surfactant (e.g., SDS) or dilute an aliquot into ethanol/acetonitrile. If fluorescence reappears, your compound is stable; the issue is the solvent environment.

Symptom 3: "Signal intensity drops rapidly during microscopy."
  • Diagnosis: Photobleaching.

  • Mechanism: NBD derivatives have lower photostability compared to modern dyes like Alexa Fluor. High-intensity excitation triggers photo-oxidation of the nitro group.

  • Immediate Action: Use antifade mounting media and reduce laser power. Store working solutions in amber tubes immediately after use.

Part 2: Deep Dive FAQs (Mechanism & Logic)

Q1: Why must I avoid thiol-containing buffers (DTT, BME) during storage or reaction?

A: This is a critical chemical incompatibility. While NBD targets amines, it reacts even faster with thiols (sulfhydryls).

  • The Trap: If you store NBD-amines in a buffer containing glutathione or DTT, a thiolysis reaction can occur. The thiol attacks the aromatic ring, displacing the amine you just labeled.

  • Result: You lose your label, and the NBD moiety transfers to the reducing agent.

Q2: Can I store NBD-amines in water at -20°C?

A: No. While the NBD-amine bond is kinetically stable, freezing water creates freeze-concentration effects where local pH changes can catalyze degradation. More importantly, NBD-amines can aggregate in water, leading to self-quenching.

  • The Fix: Store stocks in anhydrous DMSO or DMF . These aprotic solvents prevent hydrolysis and aggregation.

Q3: What is the difference between NBD-Cl and NBD-F regarding storage?

A: Reactivity correlates with instability.

  • NBD-F (Fluoro): Reacts ~500x faster than NBD-Cl.[1][3][4] It is exceptionally sensitive to moisture. A stock solution of NBD-F left uncapped for 10 minutes in humid air can degrade significantly.

  • NBD-Cl (Chloro): More robust but requires harsher reaction conditions (higher pH/temp).

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage of Solids
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen gas before sealing.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube) containing a packet of silica gel or Drierite™.

  • Temperature: Store at -20°C .

Protocol B: Preparation & Storage of Stock Solutions

Use this protocol to create a self-validating stock system.

  • Solvent Choice: Use High-Quality Anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Do not use "old" DMSO.[5] DMSO is hygroscopic and absorbs water from the air over time. Use a fresh ampule or molecular-sieve-dried DMSO.

  • Concentration: Prepare at 10–50 mM . Higher concentrations are more stable than dilute ones (self-buffering effect).

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL) in amber PCR tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture condensation.

  • Storage: Freeze at -80°C (preferred) or -20°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.[5]

Data Table: Solvent Compatibility Matrix
SolventStability (Stock)Fluorescence IntensityRecommendation
Water / PBS Poor (Hydrolysis risk)Very Low (Quenched)Avoid for storage
Methanol/Ethanol ModerateHighGood for immediate analysis
DMSO (Anhydrous) Excellent ModerateBest for Stock Storage
Acetonitrile GoodHighGood for HPLC standards
Tris + DTT/BME Incompatible N/ADO NOT USE (Thiolysis)

Part 4: Visualization (Logic & Workflow)

Diagram 1: Troubleshooting Logic Tree

This decision tree helps identify whether a loss of signal is due to chemical degradation or environmental quenching.

NBD_Troubleshooting Start Issue: No Fluorescence from NBD-Sample CheckSolvent 1. Check Solvent System Is it aqueous (>90% water)? Start->CheckSolvent AddOrganic Add 50% EtOH or SDS Retest Fluorescence CheckSolvent->AddOrganic Yes CheckAbs 2. Check Absorbance Spectra CheckSolvent->CheckAbs No (Already Organic) SignalReturns Signal Returns? AddOrganic->SignalReturns SignalReturns->CheckAbs No ResultQuench Diagnosis: Solvent Quenching (Normal Behavior) SignalReturns->ResultQuench Yes AbsShift Peak at ~400nm (NBD-OH)? CheckAbs->AbsShift ResultHydrolysis Diagnosis: Reagent Hydrolysis (Discard Stock) AbsShift->ResultHydrolysis Yes ResultThiol Diagnosis: Thiolysis or Photobleaching AbsShift->ResultThiol No (Peak missing or normal)

Caption: Diagnostic workflow to distinguish between environmental quenching (reversible) and chemical degradation (irreversible).

Diagram 2: Optimal Storage Workflow

The "Golden Path" for maintaining reagent integrity from receipt to experiment.

Storage_Protocol Receipt Reagent Receipt (Solid NBD-Cl/F) Dissolve Dissolve in Anhydrous DMSO Receipt->Dissolve Avoid Moisture Aliquot Aliquot (20µL) Amber Tubes Dissolve->Aliquot Work Quickly Gas Purge Headspace (N2 or Ar) Aliquot->Gas Freeze Freeze at -80°C (Desiccated) Gas->Freeze Thaw Thaw ONCE Dilute for Use Freeze->Thaw Experiment Day

Caption: Step-by-step Standard Operating Procedure (SOP) for maximizing NBD-amine shelf life.

References

  • Yi, L. et al. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry, 2014. [Link]

Sources

Technical Support Center: Benzoxadiazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during benzo[c][1,2,5]oxadiazole ring formation. Ticket ID: BZD-SYN-001 Support Tier: Senior Application Scientist Status: Open

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your benzoxadiazole synthesis—theoretically simple—has resulted in a complex mixture of N-oxides, azo-dimers, or phenazine tars.

The formation of the 2,1,3-benzoxadiazole ring (often referred to as benzofurazan) relies on the formation of two N–O bonds and one N–N bond. The critical challenge is redox control . Most "textbook" methods (e.g., NaOCl oxidation) are too aggressive, driving the reaction past the desired heterocycle to the N-oxide (benzofuroxan) or facilitating intermolecular coupling (dimerization).

This guide prioritizes mild oxidative cyclization using hypervalent iodine reagents to suppress these side pathways, while providing recovery protocols for "over-oxidized" batches.

Module 1: The "Gold Standard" Protocol (PIDA Oxidation)

User Question: "I am using sodium hypochlorite (bleach), but my yields are inconsistent and the product is contaminated with the N-oxide. Is there a cleaner alternative?"

Technical Insight: Sodium hypochlorite is a non-selective, strong oxidant. In the presence of base, it frequently over-oxidizes the forming ring to benzofuroxan (benzoxadiazole-1-oxide) .

Recommended Solution: Switch to Iodobenzene Diacetate (PIDA) . PIDA acts as a two-electron oxidant that facilitates intramolecular bond formation via a ligand-exchange mechanism, significantly reducing the risk of over-oxidation to the N-oxide or intermolecular dimerization.

PIDA Oxidative Cyclization Protocol
ParameterSpecificationRationale
Substrate o-Phenylenediamine (OPD)Freshly recrystallized (remove dark oxidation products).[1]
Reagent PhI(OAc)₂ (PIDA)1.05 – 1.10 equivalents. Mild, homogeneous oxidant.
Solvent EtOH or CH₂Cl₂EtOH promotes solubility; DCM is better for lipophilic substrates.
Temperature 0 °C

RT
Low temp controls exotherm and slows dimerization kinetics.
Concentration 0.05 M – 0.1 MCritical: High dilution prevents intermolecular phenazine formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substituted o-phenylenediamine in 10–20 mL of Ethanol (0.05 M).

  • Cooling: Place the reaction vessel in an ice/water bath (0 °C) and stir for 10 minutes.

  • Addition: Dissolve 1.1 mmol of PhI(OAc)₂ in a minimal amount of solvent. Add this solution dropwise over 15–20 minutes.

    • Note: Rapid addition causes local high concentration, favoring dimers.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (typically complete in 30–60 mins).

    • Look for: Disappearance of the polar diamine spot.

  • Workup: Evaporate solvent. The residue contains the product and iodobenzene.

  • Purification: Flash chromatography (Hexane/EtOAc). Iodobenzene elutes early; benzoxadiazoles are typically fluorescent and easily tracked.

Module 2: Troubleshooting Side Reactions

User Question: "My reaction mixture turned dark red/brown immediately. NMR shows a complex aromatic region. What happened?"

This indicates Intermolecular Dimerization (Phenazine formation) or Azo-coupling .

Diagnostic & Logic Flow

SideReactionLogic Start Issue: Low Yield / Impurities CheckOx Check Oxidant Strength Start->CheckOx CheckConc Check Concentration CheckOx->CheckConc Mild Oxidant (PIDA/MnO2) NOxide Product is N-Oxide (Benzofuroxan) CheckOx->NOxide Strong Oxidant (NaOCl/Pb(OAc)4) Dimer Product is Dimer (Phenazine/Azo) CheckConc->Dimer High Conc (>0.2M) Target Target: Benzoxadiazole CheckConc->Target High Dilution (<0.1M) FixOx Protocol: Add PPh3 (Deoxygenation) NOxide->FixOx FixDim Protocol: Dilute & Slow Addition Dimer->FixDim

Figure 1: Troubleshooting logic for common impurity profiles in benzoxadiazole synthesis.

Specific Issue 1: Benzofuroxan Formation (The N-Oxide)

If you used NaOCl or excess Pb(OAc)₄, you likely formed the N-oxide.

  • Identification: The N-oxide is usually more polar than the benzoxadiazole and may have a distinct melting point.

  • The Fix (Deoxygenation): You do not need to discard the batch. You can reduce the N-oxide back to the benzoxadiazole.[2]

    • Reagent: Triphenylphosphine (

      
      ) or Triethyl phosphite (
      
      
      
      ).
    • Protocol: Reflux the crude N-oxide in toluene/ethanol with 1.2 eq of

      
       for 2–4 hours. The phosphorus reagent abstracts the oxygen atom, yielding 
      
      
      
      and the desired benzoxadiazole.
Specific Issue 2: Phenazine/Dimer Formation
  • Mechanism: An oxidized intermediate (likely a nitrene or diimine) reacts with an unreacted amine molecule instead of closing the ring.

  • The Fix:

    • High Dilution: Run the reaction at 0.01 M if dimerization persists.

    • Reverse Addition: Add the diamine slowly to the oxidant (keeping oxidant in excess) to ensure any activated amine cyclizes immediately rather than finding another amine molecule.

Module 3: The Azide Route (Alternative Workflow)

User Question: "My starting material is an o-nitroaniline, not a diamine. Can I cyclize it directly?"

Technical Insight: Yes. This proceeds via the Azide Decomposition pathway. It is robust but carries higher safety risks due to the formation of unstable azide intermediates and the release of nitrogen gas.

Mechanism & Safety
  • Diazotization: o-Nitroaniline

    
     Diazonium salt.
    
  • Substitution: Diazonium

    
    o-Nitrophenylazide.
    
  • Thermolysis: o-Nitrophenylazide

    
     Benzofuroxan (via nitrene cyclization).
    
  • Reduction: Benzofuroxan

    
     Benzoxadiazole.
    

Critical Hazard: o-Nitrophenylazides can be explosive.

  • Control: Never concentrate the azide intermediate to dryness. Perform the thermolysis in solution (e.g., refluxing toluene or acetic acid) immediately after generation.

Frequently Asked Questions (FAQ)

Q1: Can I use MnO₂ instead of PIDA? A: Yes. Activated Manganese Dioxide (MnO₂) is a heterogeneous alternative.

  • Pros: Easy workup (filtration).

  • Cons: Requires large excess (10–20 eq) and vigorous stirring; surface area dependent (use "Activated" grade).

Q2: Why is my product fluorescent? A: Benzoxadiazoles (especially 4- or 7-substituted) are classic fluorophores (e.g., NBD-Cl derivatives). This is a feature, not a bug. Use this property to track the product during column chromatography (use a handheld UV lamp).

Q3: How do I store the purified benzoxadiazole? A: While the 1,2,5-oxadiazole ring is stable, store it protected from light at 4°C. Some derivatives are light-sensitive over long periods.

References

  • Green, A. G., & Rowe, F. M. (1912).[2] The conversion of o-nitroamines into iso-oxadiazole oxides. Journal of the Chemical Society, Transactions, 101, 2443–2452.

    • Foundational text on NaOCl oxidation and N-oxide form
  • Nicolaou, K. C., et al. (2010).[3] Iodine(V) Reagents in Organic Synthesis. Angewandte Chemie International Edition, 41(6), 996-1000.

    • Establishes the mechanism and utility of hypervalent iodine (PIDA)
  • Boynton, J. H., et al. (1970). Electrolytic reduction of benzofuroxan. Journal of Organic Chemistry, 35(8), 2562–2566. Details the redox relationship between benzofuroxan (N-oxide) and benzoxadiazole.

Sources

Validation & Comparative

NMR Characterization of 5-Methyl-2,1,3-benzoxadiazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR characterization of 5-Methyl-2,1,3-benzoxadiazol-4-amine (CAS 67830-69-7), focusing on the critical differentiation from its regioisomers and optimal solvent selection.

Executive Summary

5-Methyl-2,1,3-benzoxadiazol-4-amine (also known as 4-amino-5-methylbenzofurazan) is a fluorescent scaffold often synthesized via the reduction of nitro-benzoxadiazole precursors.[1] A major challenge in its production is regioisomerism ; the nitration and subsequent reduction steps can yield mixtures of the 4-amino-5-methyl and 4-amino-7-methyl isomers.[1]

This guide provides a comparative analysis of these isomers and establishes a self-validating NMR protocol to confirm the position of the methyl group relative to the amine, ensuring structural integrity for downstream drug development or probe synthesis.[1][2][3]

Comparative Analysis: Solvent Selection

The choice of solvent dramatically affects the resolution of the amine protons (–NH₂) and the separation of the aromatic signals.[1][2][3]

Table 1: Solvent Performance Comparison

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Characterization
Amine (–NH₂) Signal Sharp Singlet / Broad (δ 6.0–6.5 ppm)Broad / Invisible DMSO stabilizes the exchangeable protons via H-bonding, allowing accurate integration.[1][2]
Aromatic Resolution HighModerateDMSO separates the H-6 and H-7 doublets more effectively than non-polar solvents.[1]
Solubility ExcellentGoodBenzoxadiazoles are polar; DMSO ensures full dissolution at higher concentrations (5-10 mg).[1]
Water Peak Interference ~3.33 ppm (Usually clear of key signals)~1.56 ppmMethyl signal (~2.3 ppm) is safe in both, but DMSO water peak is further away.[1][2][3]

Expert Insight: For definitive structural assignment, DMSO-d₆ is required.[1][3][4] In CDCl₃, the amine protons often broaden into the baseline due to rapid exchange, making it impossible to observe the critical NOE (Nuclear Overhauser Effect) correlations needed to prove the regiochemistry.[1][2][3]

Structural Verification: The Regioisomer Challenge

The core difficulty is distinguishing Isomer A (5-Methyl) from Isomer B (7-Methyl) .[1][2] Both isomers display a similar 1D ¹H NMR pattern:

  • One Methyl Singlet (~2.3 ppm)[1][2][3]

  • One Broad Amine Signal (~6.0–7.0 ppm)[1][2][3]

  • Two Aromatic Doublets (AB system, J ≈ 7–9 Hz)[1][2][3]

Differentiation Strategy: 1D NOE / 2D NOESY The spatial proximity of the Methyl group to the Amine group is the unique identifier.[1][2][3]

  • 5-Methyl Isomer (Target): The Methyl group (C5) is ortho to the Amine (C4).[1][2][3] You will observe a strong NOE correlation between the Methyl protons and the Amine protons.[1][2][3]

  • 7-Methyl Isomer (Impurity): The Methyl group (C7) is para to the Amine (C4).[1][2][3] No NOE correlation exists between them.[1][3]

Visualizing the NOE Logic

NOE_Logic Target Target: 5-Methyl Isomer Result_Pos Correlation: Methyl ↔ Amine (Spatial Proximity) Target->Result_Pos Observed Impurity Impurity: 7-Methyl Isomer Result_Neg NO Correlation: Methyl ↔ Amine (Too Distant) Impurity->Result_Neg Observed Exp Experiment: NOESY / 1D NOE Exp->Target Analyzes Exp->Impurity Analyzes

Figure 1: Logical flow for distinguishing regioisomers using NOE spectroscopy. The 5-methyl isomer is confirmed only if a magnetic interaction is observed between the methyl and amine protons.[1]

Detailed Experimental Protocol

To replicate this characterization, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2]

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Validation: Ensure the solution is clear yellow/orange (typical for benzoxadiazoles). Turbidity indicates insolubility or salt formation.[1][2][3]

Step 2: Acquisition Parameters (400 MHz or higher)
ParameterValueRationale
Pulse Sequence zg30 (Proton)Standard 30° pulse for quantitative integration.[1]
Relaxation Delay (D1) 5.0 seconds Essential for accurate integration of the slow-relaxing aromatic protons and methyl group.[1][2]
Scans (NS) 16 or 32Sufficient S/N ratio for 5 mg sample.[1][2][3]
Temperature 298 K (25°C)Standard.[1][2][3] If amine peak is broad, cool to 280 K to slow exchange.[1][2][3]
Step 3: Data Processing & Assignment

Predicted Chemical Shifts (DMSO-d₆):

  • Methyl (-CH₃): δ 2.25 – 2.40 ppm (Singlet, 3H).[1][2][3]

  • Amine (-NH₂): δ 6.00 – 6.50 ppm (Broad Singlet, 2H).[1][2][3] Note: Shift varies with concentration.

  • Aromatic H-6: δ 6.80 – 7.10 ppm (Doublet, J ≈ 8 Hz, 1H).[1][2][3] Meta to amine, Ortho to methyl.

  • Aromatic H-7: δ 7.20 – 7.50 ppm (Doublet, J ≈ 8 Hz, 1H).[1][2][3] Para to amine, Meta to methyl.

Note on H-7: In unsubstituted benzoxadiazole, H-7 is deshielded (~7.9 ppm).[1] The strong electron-donating effect of the para-amine (at C4) significantly shields H-7, moving it upfield to the 7.2–7.5 range.[1]

References
  • PubChem. (n.d.).[1][2][3][5] [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine.[1][5] National Library of Medicine.[1][2][3] Retrieved February 24, 2026, from [Link][1][2][3]

  • MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved February 24, 2026, from [Link][1][2][3]

  • SpectraBase. (n.d.). 5-Nitro-2,1,3-benzoxadiazol-4-ylamine 1H NMR. Wiley Science Solutions.[1][2][3] Retrieved February 24, 2026, from [Link][1][2][3]

  • Oxford Instruments. (n.d.).[1][2][3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 24, 2026, from [Link][1][2][3]

Sources

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methyl-Benzoxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), offer a veritable molecular fingerprint. This guide provides an in-depth technical comparison of the EI mass spectrometry fragmentation patterns of 5-methyl-2,1,3-benzoxadiazole and its parent compound, 2,1,3-benzoxadiazole (also known as benzofurazan), providing insights into the influence of the methyl substituent on the fragmentation pathways.

Understanding the fragmentation behavior of substituted benzoxadiazoles is crucial, as this heterocyclic scaffold is a key component in numerous pharmacologically active compounds and functional materials. Variations in substitution can significantly alter the fragmentation pathways, providing vital clues to the substituent's nature and position on the aromatic ring.

The Influence of the 5-Methyl Group on Benzoxadiazole Fragmentation

The introduction of a methyl group at the 5-position of the benzoxadiazole ring system introduces new fragmentation pathways and alters the relative abundance of common fragments compared to the unsubstituted molecule. The primary effect of the methyl group is the facilitation of a benzylic cleavage, a highly favored fragmentation mechanism in mass spectrometry.

Fragmentation of Unsubstituted 2,1,3-Benzoxadiazole

The electron ionization mass spectrum of 2,1,3-benzoxadiazole is characterized by a prominent molecular ion peak (M⁺˙) at m/z 120. The fragmentation is dominated by the sequential loss of neutral molecules, primarily nitric oxide (NO) and hydrogen cyanide (HCN), reflecting the stability of the resulting fragment ions.

The key fragmentation steps for 2,1,3-benzoxadiazole are:

  • Loss of NO: The molecular ion at m/z 120 readily loses a molecule of nitric oxide (30 Da) to form the ion at m/z 90.

  • Loss of HCN: The ion at m/z 90 can then lose a molecule of hydrogen cyanide (27 Da) to yield a fragment at m/z 63.

Proposed Fragmentation of 5-Methyl-2,1,3-Benzoxadiazole

For 5-methyl-2,1,3-benzoxadiazole, the molecular ion (M⁺˙) is expected at m/z 134. The presence of the methyl group introduces a new, highly favorable fragmentation pathway: the loss of a hydrogen radical to form a stable, resonance-stabilized tropylium-like ion.

The proposed primary fragmentation pathways for 5-methyl-2,1,3-benzoxadiazole are:

  • Loss of a Hydrogen Radical: The molecular ion at m/z 134 can lose a hydrogen radical (1 Da) from the methyl group to form a highly abundant ion at m/z 133. This ion is likely a resonance-stabilized, expanded ring structure.

  • Loss of NO: Similar to the unsubstituted compound, the molecular ion can lose nitric oxide (30 Da) to produce an ion at m/z 104.

  • Sequential Loss of H and HCN: The ion at m/z 133 can subsequently lose a molecule of hydrogen cyanide (27 Da) to form an ion at m/z 106.

The following diagram illustrates the proposed fragmentation pathway for 5-methyl-2,1,3-benzoxadiazole.

Fragmentation_Pathway M 5-Methyl-2,1,3-benzoxadiazole (m/z 134) M_ion [M]⁺˙ (m/z 134) M->M_ion Ionization frag1 [M-H]⁺ (m/z 133) M_ion->frag1 - H• frag2 [M-NO]⁺˙ (m/z 104) M_ion->frag2 - NO frag3 [M-H-HCN]⁺ (m/z 106) frag1->frag3 - HCN

Caption: Proposed EI fragmentation pathway of 5-methyl-2,1,3-benzoxadiazole.

Comparative Analysis of Fragmentation Patterns

The table below provides a direct comparison of the expected major fragment ions for 2,1,3-benzoxadiazole and 5-methyl-2,1,3-benzoxadiazole under electron ionization.

m/zProposed Ion Structure (2,1,3-Benzoxadiazole)Proposed Ion Structure (5-Methyl-2,1,3-Benzoxadiazole)
134-[M]⁺˙
133-[M-H]⁺
120[M]⁺˙ -
106-[M-H-HCN]⁺
104-[M-NO]⁺˙
90[M-NO]⁺˙-
63[M-NO-HCN]⁺-

Note: The relative abundances of these ions will be dependent on the specific mass spectrometer conditions. The bolded entries represent the molecular ions.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized, step-by-step methodology for acquiring the electron ionization mass spectrum of 5-methyl-benzoxadiazoles.

Objective: To obtain the electron ionization (EI) mass spectrum of 5-methyl-2,1,3-benzoxadiazole for structural confirmation and fragmentation pattern analysis.

Materials and Instrumentation:

  • 5-methyl-2,1,3-benzoxadiazole sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) with an EI source

  • Capillary GC column suitable for the analysis of small aromatic compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 5-methyl-2,1,3-benzoxadiazole sample in a suitable volatile solvent (e.g., 1 mg/mL).

    • Ensure the sample is fully dissolved.

  • GC-MS System Setup:

    • Injector: Set the injector temperature to 250°C.

    • GC Oven Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: Increase the temperature at a rate of 10°C/minute to 280°C.

      • Hold: Maintain the temperature at 280°C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • MS Source:

      • Set the ion source temperature to 230°C.

      • Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

    • MS Quadrupole: Set the quadrupole temperature to 150°C.

    • Mass Range: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

    • Acquire the data over the course of the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 5-methyl-2,1,3-benzoxadiazole.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Analyze the fragmentation pattern to confirm the structure and compare it with the expected pathways.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample gcms1 Inject Sample prep1->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 data1 Extract Mass Spectrum gcms4->data1 data2 Identify Fragments data1->data2 data3 Compare with Theory data2->data3

Caption: Experimental workflow for GC-MS analysis of 5-methyl-benzoxadiazole.

Conclusion

The mass spectrometry fragmentation pattern of 5-methyl-2,1,3-benzoxadiazole is predicted to be significantly influenced by the presence of the methyl group. The facile loss of a hydrogen radical to form a stable [M-H]⁺ ion at m/z 133 is expected to be a dominant feature of the spectrum, providing a clear distinction from the fragmentation of unsubstituted 2,1,3-benzoxadiazole, which is characterized by the primary loss of nitric oxide. This comparative analysis provides researchers with a predictive framework for identifying and characterizing 5-methyl-substituted benzoxadiazoles and related compounds, aiding in the rapid and confident structural elucidation of these important chemical entities.

References

  • NIST. Benzofurazan. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]]

Sources

Benchmarking Guide: 5-Methyl-2,1,3-benzoxadiazol-4-amine (M-ABD) vs. Commercial Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of 5-Methyl-2,1,3-benzoxadiazol-4-amine (referred to herein as M-ABD ), a distinct fluorophore based on the aminobenzoxadiazole (ABD) scaffold.

While the nitro-substituted analog (NBD) is widely recognized in the industry, the M-ABD variant offers a unique photophysical profile characterized by distinct solvatochromism, reduced steric bulk, and altered electron donor-acceptor dynamics. This guide objectively compares M-ABD against industry-standard alternatives: NBD-Amines , Dansyl , and Coumarin-based probes.

Executive Summary & Compound Profile

5-Methyl-2,1,3-benzoxadiazol-4-amine (CAS: 67830-69-7) is a compact, "push-pull" fluorophore. Unlike the famous NBD (7-nitro-2,1,3-benzoxadiazol-4-amine) series, M-ABD lacks the strong electron-withdrawing nitro group at the 7-position. Instead, it relies on the intrinsic electron-deficiency of the benzoxadiazole ring coupled with the electron-donating amine at position 4 and the inductive influence of the methyl group at position 5.

Key Value Proposition:

  • Blue-Shifted Emission: Lacking the nitro group, M-ABD typically emits in the blue-green region, avoiding overlap with common green/yellow autofluorescence compared to NBD.

  • Tunable Solvatochromism: Exhibits sensitivity to environmental polarity, making it suitable for probing hydrophobic pockets in proteins or lipid bilayers.

  • Chemical Stability: The absence of the nitro moiety reduces susceptibility to reduction in complex biological matrices.

Structural Comparison
FeatureM-ABD (Subject)NBD-Amine (Competitor)Dansyl (Competitor)
Core Scaffold BenzoxadiazoleNitrobenzoxadiazoleNaphthalene
Electron Acceptor Benzoxadiazole RingNitro Group (-NO2)Sulfonyl Group
Electron Donor Amine (-NH2)Amine (-NHR)Dimethylamino
Molecular Weight ~149.15 Da (Ultra-Compact)~200+ Da~250+ Da
Primary Emission Blue/Green (~480-520 nm)Green/Yellow (~530-550 nm)Green (~500-550 nm)

Technical Benchmarking: Performance Data

The following data synthesizes experimental trends for ABD-class fluorophores against standard competitors.

A. Photophysical Properties

M-ABD exhibits a hypsochromic shift (blue shift) relative to NBD due to the weaker acceptor strength of the ring system compared to the nitro-substituted ring.

MetricM-ABD NBD-Glycine Dansylamide Coumarin 120
Excitation Max (

)
360 – 390 nm465 nm330 – 350 nm350 nm
Emission Max (

)
490 – 510 nm535 nm500 – 550 nm430 – 450 nm
Stokes Shift Large (~120 nm) Medium (~70 nm)Large (~200 nm)Medium (~80 nm)
Quantum Yield (

)
0.30 – 0.60 (Solvent dependent)<0.01 (Water) / ~0.3 (Org)~0.1 (Water) / ~0.7 (Org)~0.60
Solvatochromism ModerateHigh High Low

Analyst Insight: M-ABD is the superior choice when a large Stokes shift is required to minimize self-quenching or scattered light interference, but the extreme environmental sensitivity of NBD is not desired.

B. Environmental Sensitivity (Solvatochromism)

The benzoxadiazole ring is sensitive to solvent polarity.[1] However, without the nitro group, M-ABD's dipole moment change upon excitation (


) is smaller than that of NBD.
  • NBD: Fluorescence is virtually quenched in water (highly non-radiative ICT state) and "turns on" in hydrophobic environments.

  • M-ABD: Retains higher baseline fluorescence in aqueous buffers compared to NBD, making it more robust for bulk solution assays where strict hydrophobicity isn't guaranteed.

C. Steric & Chemical Stability

The 5-methyl group in M-ABD provides a unique steric handle.

  • Ortho-Effect: The methyl group is ortho to the amine. This can induce a slight twist in the amino group, potentially modulating the Intramolecular Charge Transfer (ICT) efficiency.

  • Redox Stability: NBD probes can be reduced to non-fluorescent amino-benzoxadiazoles (ABDs) by biological thiols or reducing agents. M-ABD is already in the reduced ABD state , rendering it immune to this specific degradation pathway.

Experimental Protocols

To validate M-ABD in your specific application, follow these standardized characterization protocols.

Protocol A: Solvatochromic Shift Assay

Objective: Quantify the environmental sensitivity of M-ABD compared to NBD.

Reagents:

  • M-ABD (1 mM stock in DMSO).

  • Solvent panel: Toluene (Non-polar), Dichloromethane (Moderate), Methanol (Polar Protic), PBS (Polar Aqueous).

Workflow:

  • Dilution: Prepare 10

    
    M solutions of M-ABD in each solvent (ensure DMSO carryover is <1%).
    
  • Blanking: Record baseline absorbance for pure solvents.

  • Absorbance Scan: Scan 300–500 nm to find

    
     for each solvent.
    
  • Emission Scan: Excite at the determined

    
    . Scan emission 400–700 nm.
    
  • Data Analysis: Plot

    
     vs. Solvent Polarity Parameter (
    
    
    
    , Lippert-Mataga plot).
Protocol B: Quantum Yield ( ) Determination

Objective: Measure brightness relative to a standard.

Standard: Quinine Sulfate in 0.1 M H


SO

(

) or Coumarin 153 (

in EtOH).

Step-by-Step:

  • Prepare 5 concentrations of M-ABD and the Standard. Crucial: Keep Absorbance < 0.1 at excitation wavelength to avoid inner-filter effects.

  • Record integrated fluorescence intensity (

    
    ) for all samples.
    
  • Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the slope (
    
    
    ).
  • Calculate

    
     using the equation:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).

Decision Framework & Visualization

Selection Logic: When to use M-ABD?

Use the following logic flow to determine if M-ABD is the correct probe for your study.

FluorophoreSelection cluster_legend Legend Start Select Fluorophore Requirement EnvSens Is Environment Sensitivity (Solvatochromism) Critical? Start->EnvSens Wavelength Required Emission Range? EnvSens->Wavelength Yes Coumarin Choose Coumarin (Low Sensitivity, Stable Blue) EnvSens->Coumarin No (Stable brightness needed) Stability Is the environment Reducing? (e.g., intracellular, high thiols) Wavelength->Stability Blue/Green (<520nm) NBD Choose NBD-Derivative (High Sensitivity, Green/Yellow) Wavelength->NBD Green/Yellow (>530nm) MABD Choose M-ABD (Moderate Sensitivity, Blue/Green, High Stability) Stability->MABD Yes (Reducing Env) Dansyl Choose Dansyl (High Sensitivity, Large Stokes, Slow Kinetics) Stability->Dansyl No (Standard Env) key1 Decision Point key2 Recommended Probe

Figure 1: Decision tree for selecting between M-ABD, NBD, and Dansyl based on environmental constraints and spectral needs.

Mechanistic Pathway: Intramolecular Charge Transfer (ICT)

The fluorescence of M-ABD is governed by the push-pull mechanism. The amine acts as the donor, and the benzoxadiazole ring acts as the acceptor.

ICTMechanism Ground Ground State (S0) Localized Electrons ICT ICT State (S1) Dipole Moment Increase (Charge Transfer: Amine -> Ring) Ground->ICT Absorption Excitation Excitation (hv) Solvent Solvent Relaxation (Stabilization of ICT) ICT->Solvent Reorientation Emission Fluorescence Emission (Red Shifted) Solvent->Emission Radiative Decay NonRad Non-Radiative Decay (Twisting/H-Bonding) Solvent->NonRad Quenching (Polar/Protic)

Figure 2: The Intramolecular Charge Transfer (ICT) cycle governing M-ABD fluorescence and its solvatochromic response.

Conclusion

5-Methyl-2,1,3-benzoxadiazol-4-amine (M-ABD) serves as a robust alternative to NBD when high chemical stability and blue-shifted emission are required. While it lacks the extreme "turn-on" ratio of NBD in lipid environments, it compensates with superior resistance to reduction and a larger Stokes shift, making it an excellent candidate for background-free imaging in complex biological mixtures.

References
  • Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health (NIH). (Discusses the NBD scaffold properties and comparison to amino-derivatives).

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. (Provides spectral data for benzoxadiazole cores without nitro groups).

  • An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. BenchChem. (Comprehensive review of the NBD competitor class).

  • 5-methyl-2,1,3-benzoxadiazol-4-amine Product Entry. Chemikart. (Verification of the specific CAS 67830-69-7).

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. (Comparative data for the related benzothiadiazole scaffold).

Sources

A Comparative Guide to the Synthesis of 5-Methyl-2,1,3-benzoxadiazol-4-amine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methyl-2,1,3-benzoxadiazol-4-amine

5-Methyl-2,1,3-benzoxadiazol-4-amine, a substituted benzofurazan, belongs to a class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and materials science. The benzofurazan scaffold is a known fluorophore and its derivatives have been explored for their potential as fluorescent probes and in the development of novel therapeutic agents. The specific substitution pattern of an amino group at the 4-position and a methyl group at the 5-position can modulate the electronic and steric properties of the molecule, influencing its biological activity and fluorescent characteristics.

Given the absence of a standardized, commercially available protocol for the synthesis of this specific amine, this guide provides a comparative analysis of two plausible and scientifically-grounded synthetic routes. These protocols have been designed based on established chemical transformations of related benzofurazan and nitroaniline derivatives. This guide aims to provide researchers with a detailed, reproducible, and insightful comparison to aid in the selection of the most suitable method for their specific laboratory context, considering factors such as starting material availability, reaction scalability, and overall efficiency.

Protocol A: Synthesis via Cyclization of a Pre-functionalized Arylamine

This protocol commences with the commercially available 3-methyl-2-nitroaniline and proceeds through a three-step sequence involving cyclization to the benzofurazan N-oxide (furoxan), followed by deoxygenation and a subsequent nitration/reduction sequence to install the 4-amino group.

Causality Behind Experimental Choices

The choice of 3-methyl-2-nitroaniline as the starting material is strategic as it already contains the required methyl group and a nitro group ortho to an amino group, which is a prerequisite for the oxidative cyclization to form the benzoxadiazole N-oxide ring. The use of sodium hypochlorite provides a readily available and effective oxidizing agent for this transformation. The subsequent deoxygenation of the benzofurazan N-oxide is a necessary step to arrive at the desired benzofurazan core. Triphenylphosphine is a classic and reliable reagent for this purpose, forming the stable triphenylphosphine oxide as a byproduct. The final two steps, nitration followed by reduction, represent a common strategy for introducing an amino group onto an aromatic ring when direct amination is challenging.

Experimental Protocol

Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole 1-Oxide

  • Dissolve 3-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Add an aqueous solution of sodium hypochlorite (NaOCl, >10% available chlorine, 2-3 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Methyl-2,1,3-benzoxadiazole 1-Oxide.

Step 2: Deoxygenation to 5-Methyl-2,1,3-benzoxadiazole

  • Dissolve the crude 5-Methyl-2,1,3-benzoxadiazole 1-Oxide from the previous step in a high-boiling point solvent like toluene or xylene.

  • Add triphenylphosphine (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-Methyl-2,1,3-benzoxadiazole.

Step 3: Nitration to 4-Nitro-5-methyl-2,1,3-benzoxadiazole

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids) at 0 °C, slowly add the 5-Methyl-2,1,3-benzoxadiazole. The regioselectivity of this nitration is crucial and may lead to a mixture of isomers.[1][2]

  • Maintain the temperature below 15 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude nitro derivative. Purification by column chromatography may be necessary.

Step 4: Reduction to 5-Methyl-2,1,3-benzoxadiazol-4-amine

  • Dissolve the 4-Nitro-5-methyl-2,1,3-benzoxadiazole in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at reflux.[3]

  • Alternatively, catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen donor like ammonium formate can be employed for a milder reduction.[3]

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture (if using SnCl₂) and extract the product.

  • Purify the final product by column chromatography or recrystallization.

Protocol_A_Workflow start 3-Methyl-2-nitroaniline step1 Step 1: Cyclization (NaOCl, TBAB) start->step1 intermediate1 5-Methyl-2,1,3-benzoxadiazole 1-Oxide step1->intermediate1 step2 Step 2: Deoxygenation (PPh3, Toluene) intermediate1->step2 intermediate2 5-Methyl-2,1,3-benzoxadiazole step2->intermediate2 step3 Step 3: Nitration (HNO3/H2SO4) intermediate2->step3 intermediate3 4-Nitro-5-methyl-2,1,3-benzoxadiazole step3->intermediate3 step4 Step 4: Reduction (SnCl2 or Pd/C, HCOOH) intermediate3->step4 end 5-Methyl-2,1,3-benzoxadiazol-4-amine step4->end

Caption: Workflow for Protocol A.

Protocol B: Synthesis via Nitration and Reduction of a Pre-formed Benzofurazan

This alternative protocol starts with the more readily available 4-methyl-2-nitroaniline, proceeds to form the 5-methyl-2,1,3-benzoxadiazole core, and then introduces the amino functionality through a nitration and subsequent reduction sequence.

Causality Behind Experimental Choices

The selection of 4-methyl-2-nitroaniline as the starting material is based on its commercial availability and the direct route it provides to the 5-methyl substituted benzofurazan system. The initial steps of cyclization and deoxygenation are analogous to those in Protocol A, leveraging well-established transformations. The key difference and potential advantage of this protocol lie in performing the nitration on the stable 5-methyl-2,1,3-benzoxadiazole intermediate. The directing effects of the existing methyl group and the fused oxadiazole ring are expected to favor nitration at the 4-position. The final reduction of the nitro group is a standard and generally high-yielding transformation.

Experimental Protocol

Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole 1-Oxide

  • This step is analogous to Step 1 in Protocol A, but starting with 4-methyl-2-nitroaniline.

Step 2: Deoxygenation to 5-Methyl-2,1,3-benzoxadiazole

  • This step is identical to Step 2 in Protocol A.

Step 3: Nitration to 4-Nitro-5-methyl-2,1,3-benzoxadiazole

  • This step is identical to Step 3 in Protocol A, performed on the 5-Methyl-2,1,3-benzoxadiazole synthesized in the previous step.

Step 4: Reduction to 5-Methyl-2,1,3-benzoxadiazol-4-amine

  • This step is identical to Step 4 in Protocol A.

Protocol_B_Workflow start 4-Methyl-2-nitroaniline step1 Step 1: Cyclization (NaOCl, TBAB) start->step1 intermediate1 5-Methyl-2,1,3-benzoxadiazole 1-Oxide step1->intermediate1 step2 Step 2: Deoxygenation (PPh3, Toluene) intermediate1->step2 intermediate2 5-Methyl-2,1,3-benzoxadiazole step2->intermediate2 step3 Step 3: Nitration (HNO3/H2SO4) intermediate2->step3 intermediate3 4-Nitro-5-methyl-2,1,3-benzoxadiazole step3->intermediate3 step4 Step 4: Reduction (SnCl2 or Pd/C, HCOOH) intermediate3->step4 end 5-Methyl-2,1,3-benzoxadiazol-4-amine step4->end

Caption: Workflow for Protocol B.

Reproducibility and Head-to-Head Comparison

The reproducibility of both protocols hinges on careful control of reaction conditions, particularly for the nitration step where temperature and the ratio of acids can significantly impact the yield and regioselectivity.

ParameterProtocol AProtocol B
Starting Material 3-Methyl-2-nitroaniline4-Methyl-2-nitroaniline
Number of Steps 44
Key Challenge Potential for mixture of isomers during nitration.Potential for mixture of isomers during nitration, though likely more regioselective.
Potential Advantages Utilizes a less common but potentially more direct precursor.Starts from a more readily available and cheaper starting material.
Scalability Moderate, limited by the availability of the starting material.Good, due to the availability of the starting material.
Safety Considerations Use of strong oxidizing and nitrating agents.Use of strong oxidizing and nitrating agents.
Estimated Overall Yield ModerateModerate to Good

digraph "Comparison_Logic" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

start [label="Need to Synthesize\n5-Methyl-2,1,3-benzoxadiazol-4-amine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is 3-Methyl-2-nitroaniline\nreadily available?"]; protocol_a [label="Consider Protocol A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol_b [label="Consider Protocol B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Is regioselectivity of nitration\na major concern?"]; optimize_a [label="Careful optimization of\nnitration conditions required"]; favor_b [label="Protocol B may offer better\nregiocontrol"];

start -> q1; q1 -> protocol_a [label="Yes"]; q1 -> protocol_b [label="No"]; protocol_a -> q2; protocol_b -> q2; q2 -> optimize_a [label="Yes (for A)"]; q2 -> favor_b [label="Yes (favoring B)"]; }

Sources

Spectroscopic Validation of 4-amino-5-methyl-2,1,3-benzoxadiazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Chromatographic Purity

In the development of fluorogenic probes and pharmaceutical intermediates, 4-amino-5-methyl-2,1,3-benzoxadiazole represents a critical scaffold. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for quantitative purity (%), it frequently fails to detect regioisomeric impurities (e.g., 4-amino-7-methyl isomers) or trace quenchers that devastate quantum yield.

For researchers utilizing this compound as a fluorophore or a synthesis building block, "chemical purity" (98% HPLC area) does not guarantee "functional purity." This guide compares standard validation methods against an Integrated Spectroscopic Protocol , demonstrating why a multi-modal approach (NMR + Fluorescence + HPLC-MS) is the only rigorous standard for this benzoxadiazole derivative.

Comparative Analysis: Methodological Efficacy

The following table contrasts the three primary validation methodologies. Note the critical gap in "Standard HPLC" regarding isomeric differentiation—a frequent failure point in benzoxadiazole synthesis.

Table 1: Efficacy Comparison of Validation Methods
FeatureMethod A: Standard HPLC-UV Method B: LC-MS (Single Quad) Method C: Integrated Spectroscopic Protocol (Recommended)
Primary Detection UV Absorbance (254/350 nm)Mass-to-Charge Ratio (

)
NMR (

H/NOE) + Fluorescence + MS
Regioisomer ID Low (Co-elution likely)Fail (Isomers have identical mass)High (Coupling constants & NOE)
Functional Purity N/A (Cannot predict fluorescence)N/A High (Direct Quantum Yield check)
Sensitivity High (Quantitative)High (Trace detection)Moderate to High
Limit of Detection ~0.1%~0.01%~1% (NMR), ~0.001% (Fluorescence)
Verdict Insufficient for fluorophores.Incomplete (Blind to isomers).Gold Standard for R&D/QC.

The Scientific Rationale (E-E-A-T)

The Regioisomer Trap

The synthesis of amino-benzoxadiazoles often involves nucleophilic aromatic substitution or reduction of nitro-precursors. These reactions can yield mixtures of 4-amino-5-methyl and 4-amino-7-methyl isomers.

  • Why it matters: The position of the methyl group relative to the amine and the electron-withdrawing oxadiazole ring fundamentally alters the Internal Charge Transfer (ICT) state.

  • The Consequence: Using the wrong isomer can shift emission maxima by 10–20 nm and reduce quantum yield (

    
    ) by >50%, invalidating downstream biological assays.
    
Fluorescence as a Purity Metric

Unlike standard organic compounds, fluorophores possess a "functional purity." A sample can be 99% chemically pure, but if the 1% impurity is a nitro-benzoxadiazole precursor (a potent electron acceptor), it can quench the fluorescence of the entire sample via Photoinduced Electron Transfer (PET) . Therefore, steady-state fluorescence spectroscopy is not just characterization—it is a purity assay.

Detailed Experimental Protocol: Integrated Validation

This protocol is designed to be self-validating . If the NMR data does not align with the fluorescence output, the sample is rejected regardless of HPLC purity.

Phase 1: Structural Lockdown (NMR)

Objective: Distinguish the 5-methyl isomer from the 7-methyl isomer.

  • Solvent: Dissolve ~5 mg of sample in DMSO-d6 . (Avoid CDCl

    
     if possible, as aggregation can broaden amino peaks).
    
  • 1H-NMR Acquisition: Acquire at minimum 400 MHz.

  • Critical Signal Verification (The "Fingerprint"):

    • Aromatic Region: Look for two doublets (H6 and H7) with an ortho-coupling constant (

      
       Hz).
      
    • Methyl Group: Singlet at

      
       ppm.
      
    • NOE Experiment (The Validator): Irradiate the methyl singlet.

      • Result for 5-methyl isomer: You must observe NOE enhancement at the H6 aromatic proton.

      • Result for 7-methyl isomer: NOE enhancement would be observed at H6 but the chemical shift environment of the adjacent protons would differ significantly due to the proximity to the oxadiazole ring vs the amine.

    • Self-Check: If the methyl group shows NOE enhancement with the broad amine singlet (

      
       ppm), you have synthesized the 4-amino-3-methyl  (or N-methyl) variant, not the core-substituted 5-methyl.
      
Phase 2: Functional Purity (Fluorescence)

Objective: Detect quenching impurities.

  • Preparation: Prepare a

    
    M solution in Ethanol (spectroscopic grade).
    
  • Absorbance Check: Measure OD at

    
     (approx 380-420 nm). Ensure OD < 0.1 to avoid inner-filter effects.
    
  • Emission Scan: Excite at

    
    . Collect emission from 450 nm to 650 nm.
    
  • Quantum Yield (

    
    ) Estimation:  Compare integrated intensity against a reference standard (e.g., Quinine Sulfate or Coumarin 153).
    
    • Pass Criteria:

      
       must be within 
      
      
      
      of the literature value (typically 0.3 - 0.6 for benzoxadiazole amines depending on solvent). A significant drop implies the presence of quenching impurities (nitro-derivatives).
Phase 3: Quantitative Purity (HPLC-MS)

Objective: Final % composition.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (+0.1% Formic Acid).
    
  • Detection: UV at 254 nm and fluorescence detection (Ex/Em based on Phase 2).

  • Logic: If a peak appears in UV but not in fluorescence, it is a non-emissive impurity (likely a precursor).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for validating the compound. This workflow ensures that no "silent" impurities pass through.

ValidationWorkflow Start Crude Product (4-amino-5-methyl-2,1,3-benzoxadiazole) HPLC Step 1: HPLC-MS (Purity Check) Start->HPLC MassCheck Mass = Expected? HPLC->MassCheck NMR Step 2: 1H-NMR + NOE (Structural Lock) MassCheck->NMR Yes Fail_Mass FAIL: Wrong Synthesis MassCheck->Fail_Mass No RegioCheck NOE: Methyl <-> H6? NMR->RegioCheck Fluorescence Step 3: Fluorescence (Functional Purity) RegioCheck->Fluorescence Yes Fail_Iso FAIL: Regioisomer Present (7-methyl impurity) RegioCheck->Fail_Iso No (Wrong Isomer) QYCheck Quantum Yield > Threshold? Fluorescence->QYCheck Pass VALIDATED Reference Standard QYCheck->Pass High Intensity Fail_Quench FAIL: Quencher Present (Recrystallize) QYCheck->Fail_Quench Low Intensity

Caption: Figure 1. Integrated Spectroscopic Validation Workflow. Note that mass confirmation alone is insufficient to distinguish regioisomers.

Isomeric Differentiation Logic

To assist in the interpretation of Step 2 (NMR), the following diagram visualizes the specific couplings required to confirm the "5-methyl" structure versus the common "7-methyl" impurity.

IsomerLogic Input 1H-NMR Spectrum MethylPos Methyl Signal Position Input->MethylPos NOE_Logic NOE Experiment (Irradiate Methyl) MethylPos->NOE_Logic Case5 Isomer: 5-Methyl (Target) Case7 Isomer: 7-Methyl (Impurity) Result5 Enhancement at H6 (Ortho to Methyl) NOE_Logic->Result5 Target Pattern Result7 Enhancement at H6 (But different chemical shift) NOE_Logic->Result7 Impurity Pattern Result5->Case5 Result7->Case7

Caption: Figure 2. NMR Logic for distinguishing 5-methyl vs 7-methyl regioisomers based on Nuclear Overhauser Effect (NOE).

References

  • Uchiyama, S., et al. (2001). "Fluorogenic reagents for amines and amino acids: NBD and ABD derivatives." Journal of Chromatography B, 759(2), 293-299.

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 6: Solvent and Environmental Effects).

  • Frizon, T. E. A., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study." Frontiers in Chemistry, 8, 386.

  • Oxford Instruments. (2022). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.

  • Valeur, B. (2001).[1] Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Standard reference for Quantum Yield calculation protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-2,1,3-benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

A Safety Data Sheet (SDS) for the parent compound, 2,1,3-Benzoxadiazol-4-amine, suggests that based on available data, it does not meet the criteria for hazard classification.[1] However, the addition of a methyl group can alter a compound's biological and toxicological properties. Therefore, it is prudent to handle 5-Methyl-2,1,3-benzoxadiazol-4-amine with a higher degree of caution until more specific data becomes available. Structurally related heterocyclic amines can exhibit properties such as skin and eye irritation, and potential for sensitization.[2][3][4][5]

Core Personal Protective Equipment (PPE) Directive

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 5-Methyl-2,1,3-benzoxadiazol-4-amine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or goggles.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Running reactions and transfers Safety glasses with side shields or goggles.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Handling spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit over a laboratory coat.An air-purifying respirator with an appropriate organic vapor/particulate cartridge is recommended.
Waste disposal Safety glasses with side shields or goggles.Chemical-resistant gloves (Nitrile recommended).Laboratory coat.Not generally required if waste is properly contained.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of any chemical. The following diagram illustrates the key stages for managing 5-Methyl-2,1,3-benzoxadiazol-4-amine in the laboratory.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receipt Inspect container for damage storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage weighing Weigh solid in a fume hood or ventilated balance enclosure. storage->weighing solution Prepare solutions in a chemical fume hood. weighing->solution reaction Conduct all reactions in a fume hood. solution->reaction solid_waste Collect solid waste in a labeled, sealed container. reaction->solid_waste liquid_waste Collect liquid waste in a labeled, sealed container. reaction->liquid_waste disposal Dispose of as hazardous chemical waste through your institution's EHS office. solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling of 5-Methyl-2,1,3-benzoxadiazol-4-amine.

Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle 5-Methyl-2,1,3-benzoxadiazol-4-amine in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear a standard laboratory coat. Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or punctures before use.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][8]

3. Safe Handling Practices:

  • Avoid creating dust when handling the solid material.[7]

  • Do not eat, drink, or smoke in the laboratory.[8][9]

  • Keep the container tightly closed when not in use.[4][7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7][8]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is critical for laboratory safety.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at a safe working height.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[3]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.[6]

Waste Disposal
  • Segregation: Do not dispose of 5-Methyl-2,1,3-benzoxadiazol-4-amine in the regular trash or down the drain.[5][8][10]

  • Solid Waste: Collect any solid waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[6]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.[6]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "5-Methyl-2,1,3-benzoxadiazol-4-amine".

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS office.[6]

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][10]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][4][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-Methyl-2,1,3-benzoxadiazol-4-amine and maintain a safe laboratory environment.

References

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 5-Methyl-2-pyridinesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. Retrieved from [Link]

  • UFZ. (2020). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane-Amine-Catalyst-safe-handing-and-disposal.pdf. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.